KTX-951
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H52F2N8O6 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H52F2N8O6/c1-45(47,48)38-8-4-7-33(50-38)41(58)51-35-21-29-26-55(53-34(29)22-37(35)62-2)30-11-9-27(10-12-30)25-54-19-16-46(17-20-54)23-28(24-46)15-18-49-32-6-3-5-31-40(32)44(61)56(43(31)60)36-13-14-39(57)52-42(36)59/h3-8,21-22,26-28,30,36,49H,9-20,23-25H2,1-2H3,(H,51,58)(H,52,57,59) |
InChI Key |
XMUGELSEEJWFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)C(=O)NC2=CC3=CN(N=C3C=C2OC)C4CCC(CC4)CN5CCC6(CC5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of KTX-951: A Technical Overview of a Novel IRAK4 and IMiD Substrate Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-951 is a novel, orally active heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of two distinct sets of therapeutic targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, specifically the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). By hijacking the body's natural protein disposal system, this compound offers a unique therapeutic modality with the potential for enhanced efficacy and durability in the treatment of certain cancers, particularly those with MYD88 mutations. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Introduction to this compound: A PROTAC Degrader
This compound is a PROTAC that functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The IMiD-based component of this compound, which recruits Cereblon, also leads to the degradation of its neosubstrates, Ikaros and Aiolos.[1] This dual-action mechanism allows this compound to target multiple oncogenic pathways simultaneously.
Core Mechanism of Action
The mechanism of action of this compound can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligand heads connected by a linker, forms a ternary complex with IRAK4 and the Cereblon E3 ligase.
-
Ubiquitination: The formation of this complex brings IRAK4 into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules to the IRAK4 protein.
-
Proteasomal Degradation: The polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is subsequently released and can engage another IRAK4 molecule, acting catalytically to induce the degradation of multiple target proteins.
-
IMiD Substrate Degradation: Concurrently, the Cereblon-binding moiety of this compound induces the degradation of the transcription factors Ikaros and Aiolos.
This dual degradation of IRAK4 and IMiD substrates is hypothesized to have a synergistic anti-tumor effect, particularly in MYD88-mutant lymphomas where both IRAK4 signaling and survival pathways regulated by Ikaros and Aiolos are often dysregulated.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing a snapshot of its potency and pharmacokinetic properties.
| Parameter | Value | Species/Cell Line | Notes |
| Binding Affinity (Kd) | 3.5 nM[1] | - | To IRAK4. |
| IRAK4 Degradation (DC50) | 13 nM[1] | - | Half-maximal degradation concentration. |
| Ikaros Degradation (DC50) | 14 nM[1] | - | Half-maximal degradation concentration. |
| Aiolos Degradation (DC50) | 13 nM[1] | - | Half-maximal degradation concentration. |
| In Vitro Efficacy (IC50) | 35 nM[1] | OCI-Ly10 CTG | Half-maximal inhibitory concentration in a cell viability assay. |
| Oral Bioavailability (F%) | 22%[1] | Rat | - |
| Oral Bioavailability (F%) | 57%[1] | Dog | - |
Signaling Pathways
The dual-action of this compound impacts multiple downstream signaling pathways critical for cancer cell proliferation and survival.
IRAK4 Signaling Pathway
IRAK4 is a crucial kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which promote inflammation and cell survival.
References
KTX-951: A Technical Guide to a Novel IRAK4 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central signaling node in the innate immune system.[1] It plays a pivotal role in the downstream signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling pathway is a key driver in the pathogenesis of a multitude of autoimmune diseases and cancers.[2] IRAK4 possesses both a catalytic kinase activity and a non-enzymatic scaffolding function, both of which are critical for the assembly of the Myddosome complex and subsequent activation of downstream inflammatory pathways.[1][2]
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] This approach offers a distinct advantage over traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of the target protein.[4]
KTX-951 is a novel, orally active PROTAC designed to induce the degradation of IRAK4.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[6] By simultaneously binding to IRAK4 and CRBN, this compound facilitates the formation of a ternary complex.[7] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome.[3] The degradation of IRAK4 disrupts the Myddosome assembly, thereby inhibiting downstream signaling pathways, including NF-κB and MAPK activation, and subsequent pro-inflammatory cytokine production.[1][8]
Quantitative Data
The following tables summarize the available in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IRAK4 Binding Affinity (Kd) | 3.5 nM | Not Specified | [6] |
| IRAK4 Degradation (DC50) | 13 nM | Not Specified | [6] |
| Ikaros Degradation (DC50) | 14 nM | Not Specified | [6] |
| Aiolos Degradation (DC50) | 13 nM | Not Specified | [6] |
| Cell Viability (IC50) | 35 nM | OCI-Ly10 | [6] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose | Bioavailability (F%) | AUC | Reference |
| Rat | 10 mg/kg (Oral) | 22% | 2.6 μM*hr | [5][6] |
| Dog | 10 mg/kg (Oral) | 57% | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.
Caption: IRAK4 signaling pathway and this compound intervention.
This compound Mechanism of Action: Ternary Complex Formation
This diagram illustrates the formation of the ternary complex between IRAK4, this compound, and the E3 ligase Cereblon (CRBN), leading to IRAK4 ubiquitination.
Caption: this compound mediated IRAK4 degradation workflow.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the characterization of a PROTAC degrader like this compound.
Caption: Characterization workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
IRAK4 Degradation Assay (Western Blot for DC50 Determination)
Principle: This assay quantifies the concentration-dependent reduction of IRAK4 protein levels in cells treated with this compound. The half-maximal degradation concentration (DC50) is determined by immunoblotting.[4]
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., OCI-Ly10, THP-1, or PBMCs) in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from picomolar to micromolar (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treat the cells with the various concentrations of this compound and the vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 and the loading control using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Plot the normalized IRAK4 levels against the logarithm of the this compound concentration.
-
Determine the DC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Ternary Complex Formation Assay (AlphaLISA)
Principle: This assay quantifies the formation of the IRAK4-KTX-951-CRBN ternary complex in a homogeneous, no-wash format. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology detects the proximity of two molecules through the generation of a chemiluminescent signal.[9]
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant tagged IRAK4 protein (e.g., GST-tagged) and tagged CRBN-DDB1 complex (e.g., His-tagged or FLAG-tagged).
-
Prepare a serial dilution of this compound.
-
Prepare AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and donor beads conjugated with an antibody against the other tag (e.g., anti-His or anti-FLAG).
-
-
Assay Procedure:
-
In a 384-well microplate, add the recombinant IRAK4 protein, the CRBN-DDB1 complex, and the serially diluted this compound.
-
Incubate the mixture at room temperature to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads under subdued light and incubate.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the this compound concentration.
-
The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where at high concentrations, the formation of binary complexes can inhibit ternary complex formation (the "hook effect").[9]
-
Cytokine Release Assay (ELISA)
Principle: This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production in immune cells following stimulation.[10]
Methodology:
-
Cell Culture and Treatment:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Pre-treat the PBMCs with a serial dilution of this compound for a specified time (e.g., 2-4 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) to induce cytokine production.
-
Include an unstimulated control and a vehicle-treated, stimulated control.
-
Incubate the cells for a further period (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the cell plates and collect the culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, or IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production, by fitting the data to a suitable dose-response curve.[10]
-
Conclusion
This compound is a potent and orally bioavailable IRAK4 PROTAC degrader that effectively induces the degradation of IRAK4 and the IMiD substrates Ikaros and Aiolos. By eliminating both the kinase and scaffolding functions of IRAK4, this compound offers a promising therapeutic strategy for the treatment of diseases driven by dysregulated TLR/IL-1R signaling, such as certain cancers and autoimmune disorders. The comprehensive characterization of its in vitro and in vivo properties, through the application of the detailed experimental protocols outlined in this guide, will be crucial for its continued development and potential translation to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
KTX-951: A Dual-Targeting IRAK4 and IMiD Substrate Degrader for MYD88-Mutant Lymphomas
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of KTX-951, a novel heterobifunctional small molecule engineered as a potent and orally active degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros and Aiolos (IMiD) substrates. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the proteasomal degradation of these key proteins, leading to the dual inhibition of the NF-κB and IRF4 signaling pathways. This dual mechanism of action makes this compound a promising therapeutic candidate, particularly for hematological malignancies driven by mutations in the Myeloid Differentiation primary response 88 (MYD88) gene.
Core Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a molecular bridge between the E3 ubiquitin ligase Cereblon (CRBN) and its target proteins: IRAK4, Ikaros (IKZF1), and Aiolos (IKZF3). The molecule consists of a ligand that binds to CRBN, a linker, and a warhead that binds to the target proteins. This induced proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome. This degradation-based mechanism is distinct from traditional kinase inhibitors as it eliminates both the enzymatic and scaffolding functions of the target proteins.
Molecular Targets and Downstream Signaling
Primary Targets
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). In the context of MYD88-mutant lymphomas, the constitutive activation of the Myddosome complex, which includes MYD88 and IRAK4, is a key driver of oncogenesis.
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid-specific transcription factors that are neosubstrates of the CRBN E3 ligase when bound by immunomodulatory drugs (IMiDs). Degradation of Ikaros and Aiolos has been shown to have anti-proliferative and immunomodulatory effects in hematological malignancies.
Downstream Signaling Pathways
The dual degradation of IRAK4 and Ikaros/Aiolos by this compound leads to the potent and simultaneous inhibition of two key oncogenic signaling pathways in MYD88-mutant lymphomas:
-
NF-κB Pathway: The TLR/IL-1R signaling pathway, which is constitutively active in MYD88-mutant lymphomas, converges on the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival, proliferation, and inflammation. By degrading IRAK4, this compound effectively shuts down this pro-survival signaling cascade.
-
IRF4 Pathway: Interferon Regulatory Factor 4 (IRF4) is a key transcription factor in B-cell development and is often overexpressed in multiple myeloma and some lymphomas. Ikaros and Aiolos are known to regulate the expression of IRF4. The degradation of Ikaros and Aiolos by this compound leads to the downregulation of IRF4, which in turn inhibits the expression of its target genes, including c-Myc, and induces apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
| Parameter | Value | Target(s) | Cell Line/System | Reference(s) |
| Binding Affinity | ||||
| Kd | 3.5 nM | IRAK4 | In vitro | [1] |
| Degradation | ||||
| DC50 | 13 nM | IRAK4 | Not Specified | [1] |
| DC50 | 14 nM | Ikaros | Not Specified | [1] |
| DC50 | 13 nM | Aiolos | Not Specified | [1] |
| In Vitro Potency | ||||
| IC50 | 35 nM | Cell Viability | OCI-Ly10 | [1] |
| Pharmacokinetics | ||||
| Oral Bioavailability (F%) | 22% | - | Rat | [1] |
| Oral Bioavailability (F%) | 57% | - | Dog | [1] |
| AUC | 2.6 µM·hr | - | Rat (10 mg/kg) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for Protein Degradation
Objective: To determine the degradation of IRAK4, Ikaros, and Aiolos in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., OCI-Ly10)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere (if applicable). Treat cells with various concentrations of this compound or DMSO for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (concentration for 50% degradation).
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cell line of interest (e.g., OCI-Ly10)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined optimal density in opaque-walled 96-well plates.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Lymphoma cell line (e.g., OCI-Ly10)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., once daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the in vivo degradation of target proteins by Western blotting.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.
Visualizations
Signaling Pathways
Caption: this compound induced degradation of IRAK4 and Ikaros/Aiolos.
Experimental Workflow
Caption: Typical experimental workflow for PROTAC development.
Conclusion
This compound represents a novel and promising therapeutic strategy for MYD88-mutant lymphomas by simultaneously targeting two key survival pathways through the degradation of IRAK4 and Ikaros/Aiolos. Its dual mechanism of action offers the potential for enhanced efficacy and a more durable response compared to single-agent inhibitors. The preclinical data demonstrate potent in vitro and in vivo activity, warranting further investigation into the clinical utility of this compound. This technical guide provides a foundational resource for researchers and drug developers working on this and related targeted protein degraders.
References
KTX-951: A Technical Guide to a Dual-Targeting IRAK4 and IMiD Substrates Degrader for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as bifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. KTX-951 is a potent, orally active PROTAC designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). By engaging the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key targets. This dual-targeting mechanism holds significant promise for the treatment of various hematological malignancies, particularly those driven by mutations in the Myeloid Differentiation Primary Response 88 (MyD88) gene, such as Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
The ubiquitin-proteasome system is a fundamental cellular process for maintaining protein homeostasis. PROTACs are heterobifunctional molecules that co-opt this system for therapeutic purposes.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]
This compound is a novel PROTAC that demonstrates this elegant mechanism. It is comprised of a ligand that binds to IRAK4 and a pomalidomide-based ligand that recruits the CRBN E3 ligase.[3][4] This dual-functionality not only triggers the degradation of IRAK4 but also the CRBN neosubstrates Ikaros and Aiolos, which are critical transcription factors in lymphocyte development and function.[3][4]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between IRAK4, this compound, and the CRBN E3 ligase complex (comprising DDB1, CUL4A, and RBX1).[][6] This induced proximity allows for the efficient polyubiquitination of IRAK4, Ikaros, and Aiolos, targeting them for degradation by the 26S proteasome.[7][8]
The degradation of IRAK4 is particularly significant as it abrogates both its kinase and scaffolding functions, which are crucial for the assembly and activation of the Myddosome complex in response to Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling.[9][10][11] In cancers with activating MyD88 mutations, such as the L265P variant commonly found in ABC DLBCL, the Myddosome is constitutively active, leading to persistent NF-κB and JAK-STAT signaling that promotes tumor cell survival and proliferation.[4][12] By eliminating IRAK4, this compound effectively shuts down this oncogenic signaling cascade.[4]
Simultaneously, the degradation of Ikaros and Aiolos, transcription factors essential for B-cell development and function, provides an additional anti-tumor effect.[3][4] This dual-targeting approach offers the potential for a more potent and durable therapeutic response compared to molecules that target only a single pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and activity across different parameters.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IRAK4 Binding Affinity (Kd) | 3.5 nM | Not Specified | [3] |
| IRAK4 Degradation (DC50) | 13 nM | Not Specified | [3] |
| IRAK4 Degradation (DC50) | 18 nM | Not Specified | [13] |
| Ikaros Degradation (DC50) | 14 nM | Not Specified | [3] |
| Aiolos Degradation (DC50) | 13 nM | Not Specified | [3] |
| Cell Viability (IC50) | 35 nM | OCI-Ly10 (CTG Assay) | [3] |
| Pharmacokinetic Parameter | Value | Species | Reference |
| Oral Bioavailability (F%) | 22% | Rat (10 mg/kg) | [13] |
| Oral Bioavailability (F%) | 57% | Dog (10 mg/kg) | [3] |
| Area Under the Curve (AUC) | 2.6 µM·hr | Rat (10 mg/kg) | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced protein degradation.
References
- 1. kymeratx.com [kymeratx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. pubs.acs.org [pubs.acs.org]
- 12. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [promega.sg]
A Technical Guide to the KTX-951 Ternary Complex: Mechanism and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of KTX-951, a heterobifunctional small molecule designed for targeted protein degradation. We will explore the formation and mechanism of its critical ternary complex, present key quantitative data, and detail the experimental protocols used for its characterization.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC), a class of molecules engineered to hijack the body's natural protein disposal system—the ubiquitin-proteasome pathway.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This dual-binding action brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target.[3] Poly-ubiquitination marks the protein for destruction by the 26S proteasome.[2]
This compound is specifically designed as an orally active degrader of Interleukin-1 receptor-associated kinase 4 (IRAK4).[4] Furthermore, it functions as an "IRAKIMiD" degrader, concurrently targeting immunomodulatory imide drug (IMiD) substrates such as Ikaros (IKZF1) and Aiolos (IKZF3).[4] This is achieved by using a Pomalidomide-like ligand to recruit the Cereblon (CRBN) E3 ligase complex.[4] The central event in its mechanism of action is the formation of a stable ternary complex composed of IRAK4, this compound, and the CRBN E3 ligase.[3][5]
The this compound Ternary Complex and Degradation Pathway
The efficacy of this compound is predicated on its ability to act as a molecular bridge, inducing a novel protein-protein interaction between IRAK4 and CRBN. This event initiates the cascade leading to IRAK4 degradation.
-
Complex Formation : this compound first engages in binary binding with either IRAK4 or the CRBN E3 ligase. Subsequently, the remaining protein is recruited to form the key IRAK4::this compound::CRBN ternary complex.[1]
-
Ubiquitination : Within the ternary complex, the E3 ligase machinery (specifically, the CRL4-CRBN complex) catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of IRAK4.
-
Proteasomal Degradation : Following poly-ubiquitination, the tagged IRAK4 protein is recognized and unfolded by the 26S proteasome, leading to its degradation into smaller peptides. This compound is then released and can catalyze further rounds of degradation.
Quantitative Data Summary
The preclinical profile of this compound has been characterized through various biochemical and cellular assays. The data below summarizes its binding affinity, degradation potency and efficiency, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value (nM) | Citation |
|---|---|---|---|
| Binding Affinity (Kd) | IRAK4/IMiD Substrates | 3.5 | [4] |
| Degradation (DC50) | IRAK4 | 13 | [4] |
| Ikaros (IMiD Substrate) | 14 | [4] | |
| Aiolos (IMiD Substrate) | 13 | [4] |
| Cell Viability (IC50) | OCl-Ly10 Cell Line | 35 |[4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (Oral) | Oral Bioavailability (F%) | AUC | Citation |
|---|---|---|---|---|
| Rat | 10 mg/kg | 22% | 2.6 µM·hr | [4] |
| Dog | 10 mg/kg | 57% | Not Reported |[4] |
Experimental Protocols
Characterization of a PROTAC like this compound requires a suite of biophysical and cell-based assays to confirm ternary complex formation, quantify degradation, and assess downstream functional effects.[5][6]
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions, including the binary and ternary interactions central to this compound's function.[1]
-
Objective : To determine the equilibrium dissociation constants (Kd) for binary (this compound to IRAK4; this compound to CRBN) and ternary complex formation.
-
Methodology :
-
Immobilization : A purified protein, such as the CRBN E3 ligase complex, is immobilized on the surface of a sensor chip.
-
Analyte Injection : A solution containing the binding partner (the analyte) is flowed over the chip surface.
-
Binary Affinity Measurement : To measure the affinity of this compound for CRBN, serial dilutions of this compound are injected over the immobilized CRBN surface. The change in refractive index at the surface, proportional to the mass change, is recorded in real-time to determine on-rates (kon) and off-rates (koff). The Kd is calculated as koff/kon.
-
Ternary Complex Affinity Measurement : To measure the affinity of the IRAK4::this compound complex to CRBN, a pre-incubated mixture of IRAK4 and a saturating concentration of this compound is injected as the analyte over the immobilized CRBN surface.[1] This allows for the direct measurement of the ternary complex formation and dissociation.
-
Data Analysis : The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.
-
Western blotting is a fundamental technique used to quantify the reduction in target protein levels within cells following treatment with a degrader.
-
Objective : To measure the dose-dependent degradation of IRAK4, Ikaros, and Aiolos in cultured cells treated with this compound and determine DC₅₀ values.
-
Methodology :
-
Cell Treatment : Cancer cell lines (e.g., MYD88-mutant DLBCL lines) are seeded in multi-well plates and treated with a range of this compound concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis : After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading onto the gel.
-
SDS-PAGE : Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (IRAK4, Ikaros, Aiolos) and a loading control (e.g., GAPDH, β-actin).
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the light emitted is captured using a digital imager.
-
Data Analysis : The intensity of the protein bands is quantified. Target protein levels are normalized to the loading control, and the percentage of remaining protein relative to a vehicle-treated control is plotted against this compound concentration to calculate the DC₅₀ (the concentration at which 50% degradation is achieved).
-
These assays measure the downstream consequence of target degradation on cell health and proliferation, providing a functional readout of the degrader's activity.
-
Objective : To determine the IC₅₀ value of this compound in cancer cell lines.
-
Methodology :
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment : Cells are treated with a serial dilution of this compound and incubated for a prolonged period (e.g., 72 to 120 hours).
-
Reagent Addition : A viability reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity), is added to each well.
-
Signal Measurement : The luminescent signal is read using a plate reader.
-
Data Analysis : The signal is normalized to vehicle-treated controls, and the resulting dose-response curve is used to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary In Vitro Studies of KTX-951
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-951 is a novel, orally active heterobifunctional small molecule engineered as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, specifically Ikaros (IKZF1) and Aiolos (IKZF3). By coopting the E3 ubiquitin ligase Cereblon (CRBN), this compound mediates the ubiquitination and subsequent proteasomal degradation of its target proteins. This dual-targeting mechanism presents a promising therapeutic strategy for malignancies driven by aberrant signaling pathways dependent on these proteins, such as MYD88-mutant lymphomas.
Mechanism of Action
This compound functions by inducing proximity between its target proteins (IRAK4, Ikaros, and Aiolos) and the CRBN E3 ubiquitin ligase. One terminus of the this compound molecule binds to IRAK4, while the other binds to CRBN. This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts both its kinase and scaffolding functions, which are critical for the assembly and signaling of the Myddosome complex in MYD88-mutant cancers. The concurrent degradation of the lymphoid transcription factors Ikaros and Aiolos provides a complementary anti-tumor effect.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.
| Parameter | Value | Target | Assay System |
| Binding Affinity (Kd) | 3.5 nM | IRAK4 | Biochemical Assay |
| Parameter | Value | Target | Cell Line |
| Half-maximal Degradation Concentration (DC50) | 13 nM | IRAK4 | Cellular Assay |
| 14 nM | Ikaros (IKZF1) | Cellular Assay | |
| 13 nM | Aiolos (IKZF3) | Cellular Assay |
| Parameter | Value | Assay | Cell Line |
| Half-maximal Inhibitory Concentration (IC50) | 35 nM | CellTiter-Glo (CTG) | OCI-Ly10 (MYD88-mutant DLBCL) |
Experimental Protocols
The following are representative protocols for the key in vitro experiments used to characterize IRAK4 degraders like this compound. These are based on standard methodologies and information from studies on closely related molecules.
Western Blot for Protein Degradation (DC50 Determination)
This protocol is used to quantify the degradation of IRAK4, Ikaros, and Aiolos in cancer cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Cell Line: OCI-Ly10 (MYD88 L265P mutant Diffuse Large B-cell Lymphoma).
-
Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
Seed OCI-Ly10 cells in 6-well plates at a density of approximately 1 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., a serial dilution from 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate for a specified time course (e.g., 4, 8, 16, 24 hours).
-
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Cell Viability Assay (IC50 Determination)
This assay measures the effect of this compound on the viability and proliferation of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
1. Cell Seeding:
-
Seed OCI-Ly10 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Treat the cells with the diluted compound and include a vehicle control (DMSO).
3. Assay Procedure (CellTiter-Glo®):
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Signaling Pathway Context
In MYD88-mutant lymphomas, the L265P mutation in the MYD88 protein leads to the constitutive formation of the "Myddosome" complex. This complex, composed of MYD88, IRAK4, and IRAK1/2, triggers a downstream signaling cascade that results in the activation of the NF-κB transcription factor. NF-κB activation promotes the expression of genes that drive cell survival and proliferation. This compound intervenes at a critical upstream point in this pathway by inducing the degradation of IRAK4, thereby dismantling the Myddosome and inhibiting the oncogenic signaling.
KTX-951: A Technical Overview of a Novel IRAK4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
KTX-951 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central mediator in inflammatory signaling pathways, IRAK4 is a compelling therapeutic target for a range of diseases, including cancers and autoimmune disorders. This compound functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate IRAK4. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound.
Chemical Structure and Properties
This compound is a heterobifunctional molecule comprised of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
Chemical Structure:
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C46H52F2N8O6 | [2] |
| Molecular Weight | 850.95 g/mol | [2] |
| CAS Number | 2573298-36-7 | [2] |
| SMILES | FC(F)(C)C1=CC=CC(C(NC(C(OC)=CC2=N3)=CC2=CN3[C@H]4CC--INVALID-LINK--CN5CCC6(CC(CCNC7=C(C8=O)C(C(N8C(C(N9)=O)CCC9=O)=O)=CC=C7)C6)CC5)=O)=N1 | [2] |
| Solubility | DMSO: 50 mg/mL (ultrasonic) | [2] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [1] |
| Purity | 98.03% | [2] |
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the targeted degradation of IRAK4. This process involves the formation of a ternary complex between this compound, IRAK4, and the CRBN E3 ubiquitin ligase. The proximity induced by this complex facilitates the ubiquitination of IRAK4, marking it for recognition and subsequent degradation by the proteasome. By eliminating the IRAK4 protein, this compound effectively shuts down both the kinase and scaffolding functions of IRAK4, leading to a more profound and sustained inhibition of downstream signaling compared to traditional kinase inhibitors.
Preclinical Data
This compound has demonstrated potent and selective degradation of IRAK4 in preclinical studies. In addition to its primary target, this compound also induces the degradation of Ikaros and Aiolos, which are substrates of the CRBN E3 ligase.[1] This dual activity may offer combinatorial effects in certain cancer types.[2]
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line / Species | Reference |
| IRAK4 Binding Affinity (Kd) | 3.5 nM | - | [1] |
| IRAK4 Degradation (DC50) | 13 nM | - | [1] |
| Ikaros Degradation (DC50) | 14 nM | - | [1] |
| Aiolos Degradation (DC50) | 13 nM | - | [1] |
| Cell Viability (IC50) | 35 nM | OCI-Ly10 | [1] |
| Oral Bioavailability (F%) | 22% | Rat (10 mg/kg) | [1] |
| AUC | 2.6 µM·hr | Rat (10 mg/kg) | [1] |
| Oral Bioavailability (F%) | 57% | Dog (10 mg/kg) | [1] |
Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, IRAK4 is recruited to the MyD88 adapter protein, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of NF-κB and other transcription factors, driving the expression of pro-inflammatory cytokines. By degrading IRAK4, this compound effectively blocks this entire downstream signaling cascade.
Experimental Protocols
The following are representative protocols for key experiments used to characterize IRAK4 degraders like this compound.
Western Blot for IRAK4 Degradation (DC50 Determination)
This protocol outlines the general steps to determine the concentration of this compound required to degrade 50% of cellular IRAK4.
References
Methodological & Application
Application Notes and Protocols for KTX-951 in a Xenograft Mouse Model
For Research Use Only
Introduction
KTX-951 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IMiD (immunomodulatory drug) substrates, specifically the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This dual mechanism of action leads to the inhibition of the NF-κB and MAPK signaling pathways, coupled with an enhanced Type 1 interferon response, resulting in synergistic anti-tumor activity.[2] These application notes provide a detailed protocol for the use of this compound in a xenograft mouse model of MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL), a cancer type where this compound has demonstrated significant preclinical efficacy, including complete tumor regressions.[1][3]
Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for an IRAKIMiD degrader with a similar mechanism of action to this compound, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Activity in OCI-Ly10 (MYD88-mutant DLBCL) Cell Line
| Parameter | Value (nM) |
| IRAK4 Degradation DC₅₀ | 13 |
| Ikaros Degradation DC₅₀ | 14 |
| Aiolos Degradation DC₅₀ | 13 |
| Cell Viability IC₅₀ | 35 |
Table 2: In Vivo Anti-Tumor Efficacy in OCI-Ly10 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | Orally, once daily | 0% | Progressive tumor growth |
| This compound (representative) | 3 mg/kg, orally, Days 1 & 2 | 87-100% | Complete or partial tumor regressions[1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By simultaneously targeting IRAK4 for degradation and inducing the degradation of Ikaros and Aiolos, this compound effectively blocks the oncogenic signaling downstream of mutant MYD88 while also exerting anti-proliferative effects through the degradation of key lymphoid transcription factors.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
Compound: this compound (powder form)
-
Cell Line: OCI-Ly10 (MYD88 L265P mutant)
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or similar strain).
-
Vehicle for Oral Gavage (example): 0.5% methylcellulose (B11928114) in sterile water.
-
Cell Culture Media: RPMI-1640 with 20% fetal bovine serum and 1% penicillin-streptomycin (B12071052).
-
Matrigel: (or similar basement membrane matrix) for co-injection with cells.
-
Calipers: for tumor measurement.
-
Standard animal housing and husbandry equipment.
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft study.
Detailed Protocol
1. Cell Culture and Preparation:
-
Culture OCI-Ly10 cells in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Check for viability (should be >90%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL. Keep on ice.
2. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ OCI-Ly10 cells) into the right flank of each mouse.
-
Monitor the animals for tumor growth. Tumors should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
3. Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation. For example, suspend the required amount of this compound powder in 0.5% methylcellulose in sterile water to achieve the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound or vehicle to the respective groups via oral gavage according to the desired dosing schedule (e.g., once daily on specified days).
-
Continue to monitor tumor volume and body weight 2-3 times per week.
4. Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, measure their final weight, and process them for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry to confirm the degradation of IRAK4, Ikaros, and Aiolos).
Safety and Handling
-
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
All animal procedures must be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).
These protocols and application notes are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and research objectives.
References
- 1. Kymera Therapeutics Presents New Preclinical Data for its IRAKIMiD Degrader KT-413 Demonstrating Strong Antitumor Activity as Both Monotherapy and in Combination in MYD88-mutant Lymphoma Models | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kymera Therapeutics to Disclose IRAKIMiD Degrader Program and Present Preclinical Data Demonstrating Potent Immunomodulatory and Antitumor Activity for its Novel STAT3 Degraders in Immuno-oncology [prnewswire.com]
Preparing KTX-951 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of KTX-951 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is an orally active PROTAC (Proteolysis Targeting Chimera) that potently and selectively degrades both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IMiD substrates, Ikaros and Aiolos, showing promise in cancer research.[1][2][3][4][5] Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in downstream applications.
This compound: Key Properties
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 850.95 g/mol | [1][2][3] |
| Molecular Formula | C₄₆H₅₂F₂N₈O₆ | [1][2] |
| CAS Number | 2573298-36-7 | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 50 mg/mL (58.76 mM) | [1][3][6] |
| Purity | >98% | [2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]
-
-
Calculating the Required Volume of DMSO:
-
To prepare a 10 mM stock solution, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 850.95 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (850.95 * 0.010) = 0.0001175 L = 117.5 µL
-
-
Therefore, you will need 117.5 µL of DMSO for 1 mg of this compound to make a 10 mM stock solution.[1][3]
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the vial in an ultrasonic bath for 5-10 minutes.[1][3][6] It is noted that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened bottle of anhydrous DMSO is recommended.[1][8]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque, low-adhesion microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can lead to degradation of the compound.[1][9]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][3] For short-term storage (up to 1 month), -20°C is acceptable.[1][3]
-
The solid powder form of this compound can be stored at -20°C for up to 3 years.[1][2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for preparing the stock solution.
Caption: this compound mediated degradation of IRAK4.
Caption: Workflow for preparing this compound stock solution.
Best Practices and Troubleshooting
-
DMSO Quality: Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility and stability of this compound.[1][8]
-
Final DMSO Concentration in Assays: When diluting the stock solution for cellular assays, ensure the final concentration of DMSO is typically below 0.5% to avoid cytotoxicity.[10][11] Always include a vehicle control (DMSO alone) in your experiments.
-
Precipitation upon Dilution: If the compound precipitates when diluted in an aqueous buffer, try making intermediate dilutions in DMSO before the final dilution in the aqueous medium.[8]
-
Safety Precautions: DMSO is readily absorbed through the skin and can carry other dissolved substances with it.[12] Always wear appropriate PPE, including gloves and safety glasses, when handling this compound and DMSO. Work in a well-ventilated area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. glpbio.cn [glpbio.cn]
- 7. benchchem.com [benchchem.com]
- 8. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KTX-951-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-951 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins. As a heterobifunctional molecule, this compound simultaneously binds to the target proteins and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate the proteins of interest. This mechanism of action offers a powerful therapeutic strategy to target disease-causing proteins that have been traditionally difficult to inhibit with conventional small molecule inhibitors.
The primary targets of this compound are Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] IRAK4 is a critical kinase in inflammatory signaling pathways, while Ikaros and Aiolos are key regulators of lymphocyte development and function.[2][3] By inducing the degradation of these proteins, this compound has potential therapeutic applications in oncology and inflammatory diseases.
These application notes provide detailed protocols for various in vitro assays to quantify the degradation of IRAK4, Ikaros, and Aiolos induced by this compound. The described methods include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry-based Proteomics, and Luciferase Reporter Assays.
This compound: Mechanism of Action
This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target proteins (IRAK4, Ikaros, and Aiolos).[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[5][6][7]
Data Presentation
The following table summarizes the key quantitative parameters for assessing this compound-induced protein degradation.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of this compound required to degrade 50% of the target protein. | Western Blot, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of protein degradation achieved at a given concentration of this compound. | Western Blot, ELISA, Mass Spectrometry |
| Degradation Kinetics | The rate of target protein degradation over time upon treatment with this compound. | Time-course Western Blot or ELISA |
| IC50 | The concentration of this compound that inhibits a biological process by 50% (e.g., cell viability). | Cell Viability Assays (e.g., CTG) |
Reported Potency of this compound: [1]
| Target Protein | DC50 | Cell Line |
| IRAK4 | 13 nM | Not Specified |
| Ikaros | 14 nM | Not Specified |
| Aiolos | 13 nM | Not Specified |
Experimental Protocols
The following section provides detailed protocols for key assays to measure the degradation of IRAK4, Ikaros, and Aiolos.
Western Blotting for Target Protein Degradation
Western blotting is a widely used technique to visualize and quantify the reduction in target protein levels following treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KTX-951 in Innate Immunity Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KTX-951, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in studies of innate immunity signaling. IRAK4 is a critical kinase and scaffold protein in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key target for modulating inflammatory responses. This compound offers a powerful tool to investigate the roles of IRAK4 by inducing its targeted degradation, thereby eliminating both its kinase and scaffolding functions.
Introduction to this compound
This compound is an orally active PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action provides a distinct advantage over traditional kinase inhibitors, which only block the catalytic activity of IRAK4 and may not affect its scaffolding role in the Myddosome complex. This compound has demonstrated potent degradation of IRAK4 and has shown potential in preclinical models of diseases with dysregulated IRAK4 signaling, such as certain cancers.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and a similar, well-characterized IRAK4 degrader, KT-474, for comparative purposes.
Table 1: In Vitro Potency of this compound and KT-474
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | DC₅₀ (IRAK4 Degradation) | 13 nM | OCI-Ly10 | [1] |
| DC₅₀ (IRAK4 Degradation) | 18 nM | Not Specified | [2][3][4] | |
| IC₅₀ (Cell Viability) | 35 nM | OCI-Ly10 | [1] | |
| KT-474 | DC₅₀ (IRAK4 Degradation) | 4.034 ± 0.243 nM | RAW 264.7 | [5] |
| DC₅₀ (IRAK4 Degradation) | 2 nM | OCI-Ly10 | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Compound | Parameter | Value | Species | Reference |
| This compound | Oral Bioavailability (F%) | 22% (at 10 mg/kg) | Rat | [1][2][3] |
| Oral Bioavailability (F%) | 57% (at 10 mg/kg) | Dog | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IRAK4 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for studying its effects.
IRAK4 signaling cascade in innate immunity.
PROTAC-mediated degradation of IRAK4 by this compound.
General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Assessment of IRAK4 Degradation by Western Blot
This protocol details the procedure for treating cultured cells with this compound and quantifying the degradation of IRAK4 protein.
A. Cell Culture and Treatment
-
Cell Lines:
-
Murine Macrophages: RAW 264.7
-
Human Monocytic Cells: THP-1 (differentiated into macrophages with PMA)
-
Human Diffuse Large B-cell Lymphoma: OCI-Ly10 (relevant for cancer studies)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Controls: Include a vehicle control (DMSO only) and consider a negative control PROTAC that does not bind to the E3 ligase.
-
B. Cell Lysis and Protein Quantification
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
C. Western Blotting
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IRAK4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize IRAK4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like IL-6 and TNF-α following innate immune stimulation.
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 or primary PBMCs) in a 96-well plate. Pre-treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours) to allow for IRAK4 degradation.
-
Stimulation: Stimulate the cells with an appropriate TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4, e.g., 100 ng/mL) or R848 (for TLR7/8), for a specified duration (e.g., 6-24 hours).[6][7]
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine. Determine the concentration of the cytokine in each sample by interpolating from the standard curve. Calculate the percentage of inhibition of cytokine production by this compound compared to the stimulated vehicle control.
Protocol 3: Assessment of NF-κB Activation
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway, a key downstream effector of IRAK4.
A. Immunoblotting for Phospho-NF-κB
-
Follow the cell treatment and lysis steps as described in Protocol 1.
-
During the Western blotting C, probe the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (p-p65).
-
Also, probe for total p65 and a loading control for normalization.
-
Analyze the ratio of p-p65 to total p65 to determine the extent of NF-κB activation.
B. NF-κB Reporter Assay
-
Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP).
-
Treat the transfected cells with this compound, followed by stimulation with a TLR agonist.
-
Measure the reporter gene activity (e.g., luminescence or fluorescence) according to the assay kit's instructions.
-
A decrease in reporter activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.
Troubleshooting
-
No IRAK4 Degradation:
-
Cell Line Specificity: Confirm that the cell line expresses Cereblon (CRBN), the E3 ligase recruited by this compound.[8]
-
Compound Activity: Ensure the this compound stock is active and has been stored correctly.
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment.
-
-
High Cell Toxicity:
-
On-Target Toxicity: In some cell lines, IRAK4 may be essential for survival.
-
Off-Target Effects: At high concentrations, PROTACs can exhibit off-target effects. Perform a dose-response for viability (e.g., using an MTT or CellTiter-Glo assay) to determine a non-toxic concentration range.
-
Solvent Toxicity: Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%).
-
-
Variability in Results:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Reagent Quality: Ensure the quality and consistency of cell culture media, serum, and stimulating agents.
-
Experimental Technique: Maintain consistency in pipetting, washing steps, and incubation times.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the critical roles of IRAK4 in innate immunity and explore its therapeutic potential in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Detection of IRAK4 Degradation by KTX-951 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system's signaling pathways.[1] It plays a pivotal role in the downstream signaling of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[1] This complex is a key platform for initiating innate immune responses.[1] The activation of IRAK4 initiates a phosphorylation cascade that ultimately activates downstream pathways, including NF-κB and MAPK, driving the production of pro-inflammatory cytokines.[1] Given its central role, IRAK4 is a significant therapeutic target for a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1]
Traditional therapeutic strategies have focused on inhibiting the kinase activity of IRAK4.[1] However, these inhibitors may not address the scaffolding function of IRAK4, which is also critical for downstream signaling.[2] A more recent and promising therapeutic approach involves the targeted degradation of the IRAK4 protein using technologies like Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein, thereby eliminating both its kinase and scaffolding functions.[1]
KTX-951 is an orally active PROTAC that potently and effectively induces the degradation of IRAK4.[3][4] It functions by recruiting IRAK4 to the E3 ubiquitin ligase Cereblon (CRBN), marking the kinase for proteasomal degradation.[4] This application note provides a detailed protocol for the detection and quantification of this compound-induced IRAK4 degradation in cultured cells using Western blotting.
IRAK4 Signaling Pathway and Mechanism of this compound
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the mechanism of action for this compound.
Caption: IRAK4 signaling pathway and this compound mechanism of action.
Quantitative Data for this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and other relevant IRAK4 degraders.
| Compound | Parameter | Value | Cell Line / System | Reference |
| This compound | IRAK4 Kd | 3.5 nM | Not Specified | [5] |
| IRAK4 DC50 | 13 nM | Not Specified | [3] | |
| Ikaros DC50 | 14 nM | Not Specified | [3] | |
| Aiolos DC50 | 13 nM | Not Specified | [3] | |
| OCI-Ly10 CTG IC50 | 35 nM | OCI-Ly10 | [3] | |
| KTX-955 | IRAK4 DC50 | 5 nM | Not Specified | [4] |
| Ikaros DC50 | 130 nM | Not Specified | [4] | |
| OCI-Ly10 CTG IC50 | <0.05 µM | OCI-LY10 | [4] | |
| KT-474 | IRAK4 DC50 | 4.034 ± 0.243 nM | RAW 264.7 cells | [6] |
| IRAK4 DC50 | 2 nM | OCI-LY10 cells | [7] |
Experimental Workflow for IRAK4 Degradation Analysis
The diagram below outlines the general workflow for assessing the efficacy of this compound in degrading IRAK4.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. kymeratx.com [kymeratx.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with KTX-951
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-951 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the IMiD substrates, Ikaros and Aiolos.[1][2] This dual activity leads to the inhibition of critical signaling pathways, such as the NFκB and MAPK pathways, suppression of the transcription factor IRF4, and activation of a Type 1 Interferon response. These molecular events culminate in potent antitumor activity, particularly in hematological malignancies with MYD88 mutations.
Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This document provides detailed protocols for assessing the impact of this compound on target cells, focusing on apoptosis, cell cycle progression, and the expression of relevant cell surface markers.
Data Presentation
The following tables present hypothetical yet expected quantitative data from flow cytometry experiments on a sensitive cancer cell line (e.g., MYD88-mutant Diffuse Large B-cell Lymphoma) treated with this compound.
Table 1: Apoptosis Induction by this compound
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 3.1 ± 0.8 | 91.7 ± 1.5 |
| This compound | 10 | 15.8 ± 2.3 | 8.5 ± 1.2 | 75.7 ± 3.1 |
| This compound | 50 | 35.2 ± 4.5 | 18.9 ± 2.8 | 45.9 ± 5.0 |
| This compound | 100 | 58.6 ± 6.1 | 25.4 ± 3.5 | 16.0 ± 4.2 |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | - | 45.3 ± 3.2 | 35.1 ± 2.5 | 19.6 ± 2.1 | 4.8 ± 0.9 |
| This compound | 10 | 55.8 ± 4.1 | 25.7 ± 2.8 | 18.5 ± 1.9 | 10.5 ± 1.5 |
| This compound | 50 | 68.2 ± 5.5 | 15.3 ± 2.1 | 16.5 ± 1.8 | 25.1 ± 3.3 |
| This compound | 100 | 75.6 ± 6.3 | 8.1 ± 1.5 | 16.3 ± 1.7 | 42.7 ± 4.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced degradation of IRAK4 and Ikaros/Aiolos.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by Annexin V and Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[3][4][5][6]
Materials:
-
Cells of interest (e.g., MYD88-mutant DLBCL cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into flow cytometry tubes.
-
For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the supernatant and detached cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.[7][8][9]
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells as described in Protocol 1, step 3 and 4.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
Data Interpretation:
-
The DNA content will be displayed as a histogram.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The valley between the two peaks represents cells in the S phase (synthesizing DNA).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
A peak to the left of G0/G1 (Sub-G1) represents apoptotic cells with fragmented DNA.
Protocol 3: Cell Surface Marker Analysis
This protocol is used to assess changes in the expression of specific cell surface proteins (e.g., CD markers) on target cells following this compound treatment.[10][11][12]
Materials:
-
Treated and control cells
-
Flow Cytometry Staining Buffer (PBS with 1-2% BSA)
-
Fluorochrome-conjugated primary antibodies specific for the markers of interest
-
Fc block (optional, to reduce non-specific binding)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing: Harvest cells and wash once with cold Flow Cytometry Staining Buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in staining buffer.
-
Fc Block (Optional): Add Fc block to the cell suspension and incubate for 10 minutes at 4°C.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to each tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use fluorescence minus one (FMO) controls or isotype controls to set appropriate gates.
-
Data Interpretation:
-
The data will be presented as histograms or dot plots showing the intensity of fluorescence for the specific marker.
-
Changes in the median fluorescence intensity (MFI) or the percentage of positive cells between treated and control samples indicate a change in protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing KTX-951 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro use of KTX-951, a potent and orally active PROTAC (Proteolysis Targeting Chimera) that induces the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IMiD substrates, Ikaros and Aiolos.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to an E3 ubiquitin ligase and the target proteins IRAK4, Ikaros, and Aiolos. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the inhibition of downstream signaling pathways, including NF-κB and MAPK.[1]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: Based on its in vitro potency, a good starting point for this compound concentration is a logarithmic dilution series ranging from 1 nM to 10 µM.[2] this compound has demonstrated DC50 values (concentration for 50% degradation) of approximately 13 nM for IRAK4, 14 nM for Ikaros, and 13 nM for Aiolos.[1] An IC50 of 35 nM has been observed in OCI-Ly10 cells.[1] The optimal concentration will be cell line and assay-dependent.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For protein degradation, significant effects are often observed within 6 to 24 hours. For functional assays, such as cytokine release or cell viability, longer incubation times of 24, 48, or even 72 hours may be necessary.[2] A time-course experiment is recommended to determine the ideal duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low degradation of target proteins (IRAK4, Ikaros, Aiolos) | Concentration too low: The concentration of this compound may be insufficient for the specific cell line or experimental conditions. | Test a higher concentration range, up to 10 µM. |
| Poor cell permeability: As a PROTAC, this compound is a relatively large molecule and may have difficulty crossing the cell membrane in certain cell types. | Increase incubation time. Ensure cells are healthy and not overly confluent. | |
| Inefficient ternary complex formation: The formation of the E3 ligase-KTX-951-target protein complex is essential for degradation. | This is an intrinsic property of the molecule and cell type. If other troubleshooting fails, consider using a different cell line. | |
| Issues with the ubiquitin-proteasome system: The cellular machinery for protein degradation may be compromised. | Ensure cells are healthy and not under stress from other factors. Avoid using cells at a high passage number. | |
| High cell toxicity observed at effective concentrations | Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (DMSO only) to assess its toxicity.[2] |
| Off-target effects: At high concentrations, this compound may have off-target activities leading to cytotoxicity. | Perform a dose-response curve to find the lowest effective concentration that induces target degradation without significant toxicity. | |
| Inconsistent results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | Standardize all cell culture parameters. Use cells within a consistent passage number range.[2] |
| Compound instability: this compound may degrade in the culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| Pipetting errors: Inaccurate serial dilutions can lead to variability. | Ensure pipettes are calibrated and use careful pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 3.5 nM | [1] |
| IRAK4 Degradation (DC50) | 13 nM | [1] |
| Ikaros Degradation (DC50) | 14 nM | [1] |
| Aiolos Degradation (DC50) | 13 nM | [1] |
| Cell Viability (IC50 in OCI-Ly10) | 35 nM | [1] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4, Ikaros, and Aiolos Degradation
Objective: To determine the dose-dependent degradation of target proteins by this compound.
Materials:
-
Cell line of interest (e.g., OCI-Ly10)
-
Complete culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IRAK4, anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).[2] Include a vehicle control (DMSO only).
-
Treatment: Replace the medium with the medium containing different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control (GAPDH or β-actin). Plot the percentage of protein remaining relative to the vehicle control against the this compound concentration to determine the DC50.
Protocol 2: Cell Viability Assay (e.g., using a tetrazolium-based reagent)
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Treatment: Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: this compound targets IRAK4 and Ikaros/Aiolos for degradation.
Caption: Troubleshooting workflow for lack of target degradation.
References
Technical Support Center: Overcoming KTX-951 Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with KTX-951 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera) that targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[1] Like many PROTACs, this compound is a relatively large and lipophilic molecule, which often leads to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][3]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many studies recommending a concentration of 0.1% or lower.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[3][6]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue known as "crashing out." Here are several strategies to prevent this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to your pre-warmed aqueous buffer or medium while gently vortexing.[5]
-
Pre-warmed Media: Always use pre-warmed (37°C) aqueous solutions for dilution, as solubility often increases with temperature.[5][7]
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your assay, but be mindful of potential toxicity to your cells. Always validate the tolerance of your specific cell line to the chosen DMSO concentration.[4][8][9]
-
Use of Surfactants or Co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used in combination with DMSO to improve solubility.[10][11][12] For in vitro assays, the use of such agents should be carefully considered and validated for cellular toxicity.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Solutions
| Symptom | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Prepare a less concentrated final working solution.- Perform a serial dilution as described in the "Experimental Protocols" section.[5] |
| Precipitate forms over time after initial successful dilution. | The compound is not stable in the aqueous solution at that concentration and temperature. | - Use the prepared solution immediately.- Consider the use of a stabilizing excipient if compatible with your experimental system. |
| Inconsistent results in cell-based assays. | Inconsistent dosing due to precipitation of this compound. | - Visually inspect your diluted solutions for any signs of precipitation before adding to cells.- Follow the recommended protocol for preparing working solutions to ensure consistency. |
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | 50 mg/mL | Ultrasonic treatment may be required to achieve complete dissolution.[2][3] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | This compound is sparingly soluble in aqueous solutions. The exact solubility is not well-documented and can be influenced by buffer composition, pH, and temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 850.95 g/mol , dissolve 8.51 mg in 1 mL of DMSO).
-
Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock in pre-warmed medium. For example, to achieve a 1 µM final concentration with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of a 10 mM DMSO stock to 99 µL of pre-warmed medium to get a 100 µM solution.
-
Gently vortex the intermediate dilution.
-
Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed medium to get the final 1 µM working solution.
-
-
Alternatively, for direct addition, add a small volume of the DMSO stock dropwise to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.[5]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the working solution immediately after preparation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting KTX-951 instability in long-term experiments
Welcome to the technical support center for KTX-951. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my long-term cell culture assay. What are the common causes?
A1: Loss of this compound activity in long-term cell-based assays can stem from several factors:
-
Degradation in Culture Medium: The complex composition of cell culture media can lead to the chemical degradation of this compound over time.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates), reducing the effective concentration in the medium.[1]
-
Cellular Metabolism: The cells themselves may metabolize this compound into less active or inactive forms.
-
Poor Cell Permeability: The compound may not be efficiently entering the cells, leading to a perceived lack of activity.[1]
-
Precipitation: this compound may have poor solubility in the aqueous culture medium, causing it to precipitate out of solution over time.[1]
Q2: I've noticed a precipitate forming in my this compound stock solution upon storage. What should I do?
A2: Precipitate formation in your stock solution can indicate either poor solubility or degradation of the compound into an insoluble product.[1] We recommend the following troubleshooting steps:
-
Prepare a more dilute stock solution.
-
Consider using a different solvent with higher solubilizing power, ensuring it is compatible with your experimental system.
-
Analyze the precipitate to determine if it is the parent this compound compound or a degradant.
Q3: How can I minimize the risk of this compound degradation during my experiments?
A3: To enhance the stability of this compound, consider the following best practices:
-
pH Optimization: If this compound is susceptible to pH-dependent hydrolysis, ensure the pH of your buffers and media is within a range that promotes stability.[1]
-
Light Protection: Store stock solutions and conduct experiments with light-sensitive compounds in amber vials or by wrapping containers in aluminum foil.[1]
-
Temperature Control: Store stock solutions at lower temperatures (e.g., -20°C or -80°C) to slow degradation. When feasible, performing experiments at lower temperatures can also enhance stability.[1]
-
Use of Fresh Solutions: The most reliable method to ensure compound integrity is to prepare fresh solutions of this compound immediately before each experiment.[1]
-
Inert Atmosphere: For compounds highly sensitive to oxygen, preparing solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
Troubleshooting Guides
Issue 1: Inconsistent this compound Efficacy in Repeat Experiments
This guide addresses variability in the observed effects of this compound across multiple long-term experiments.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. Assess compound stability in the specific culture medium over the time course of the experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift. |
| Inconsistent Cell Density | Ensure consistent cell seeding density at the start of each experiment, as this can influence drug response. |
| Media & Serum Variability | Use the same lot of cell culture medium and serum for a set of related experiments to minimize variability. |
Issue 2: Unexpected Cell Toxicity or Stress
This guide provides steps to troubleshoot unexpected cytotoxicity in this compound treated cells.
| Potential Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line. |
| Compound Precipitation | Visually inspect cultures for signs of precipitation. Precipitates can cause non-specific stress and toxicity to cells. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
| Contamination | Routinely test cell cultures for mycoplasma and other microbial contaminants that can affect cell health and response to treatment. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC-UV or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Methodology:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of this compound in the sample using a validated HPLC-UV or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Monitor Target Protein Degradation
This protocol is used to determine if this compound induces the degradation of its target protein.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cycloheximide (CHX)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
Methodology:
-
Treat cells with this compound or vehicle control for the desired pre-treatment time.
-
Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 10-100 µg/mL.[2]
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Perform Western blotting to detect the levels of the target protein at each time point.
-
Quantify the band intensities to determine the half-life of the target protein in the presence and absence of this compound.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General workflow for a long-term experiment with this compound.
Caption: Troubleshooting decision tree for this compound instability.
References
potential off-target effects of KTX-951 in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of KTX-951 in cancer cells. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of its target protein(s) by hijacking the body's own ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What is the intended primary target of this compound?
The primary target of this compound is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key signaling node in the IL-1R/TLR signaling pathway, which is often dysregulated in certain cancers.[1] By degrading IRAK4, this compound aims to block these signaling pathways.
Q3: Does this compound have known off-targets?
Yes, this compound is known to induce the degradation of other proteins, specifically the Ikaros family zinc finger proteins Ikaros (IKZF1) and Aiolos (IKZF3). This is due to the use of a Cereblon (CRBN) E3 ligase ligand in the PROTAC design, which is known to recruit these proteins for degradation.[2][3][4] Therefore, this compound is more accurately described as a multi-target degrader rather than having purely "off-target" effects in this context.
Q4: Is there any data on the broader selectivity of this compound?
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound, particularly concerning potential off-target effects.
Issue 1: Unexpected Phenotype or Toxicity Observed
You observe a cellular phenotype or toxicity that does not seem to be explained by IRAK4 degradation alone.
-
Possible Cause 1: Degradation of Ikaros and Aiolos. The degradation of the known off-targets, Ikaros (IKZF1) and Aiolos (IKZF3), can have significant biological consequences, including effects on immune cell development and function, which might contribute to the observed phenotype.[6][7][8]
-
Troubleshooting Step:
-
Validate Degradation: Confirm the degradation of Ikaros and Aiolos in your cell line at the concentrations of this compound you are using via Western Blot or targeted mass spectrometry.
-
Literature Review: Research the known functions of Ikaros and Aiolos in your cancer cell model to determine if their degradation could explain the observed phenotype.
-
-
-
Possible Cause 2: Novel Off-Target Degradation. this compound may be inducing the degradation of other, previously unidentified proteins in your specific cellular context.
-
Troubleshooting Step:
-
Global Proteomics: Perform an unbiased proteomics experiment (e.g., using Tandem Mass Tagging - TMT) to compare protein levels in cells treated with this compound versus a vehicle control. This can identify all proteins that are downregulated.[9][10]
-
Negative Control: Include a negative control compound that does not bind the E3 ligase to distinguish between intended degradation and other cellular effects.[9]
-
Time-Course Analysis: Conduct a time-course experiment to differentiate between direct degradation targets and downstream effects of IRAK4/Ikaros/Aiolos degradation. Direct targets will be degraded at earlier time points.[10]
-
-
-
Possible Cause 3: Off-Target Binding (Inhibition without Degradation). The IRAK4-binding component of this compound may be inhibiting other kinases or proteins without causing their degradation.
-
Troubleshooting Step:
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify proteins that are stabilized by this compound binding in intact cells. This can reveal off-target engagement.[9]
-
Kinome Profiling: If available, utilize a kinome profiling service to screen this compound against a large panel of kinases to identify potential off-target binding.[11][12][13][14]
-
-
Issue 2: "Hook Effect" Complicating Dose-Response Studies
You observe that as you increase the concentration of this compound, the degradation of the target protein decreases after reaching a maximum level.
-
Possible Cause: The "Hook Effect". This is a common phenomenon with PROTACs where at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[15]
-
Troubleshooting Step:
-
Perform a Wide Dose-Response Curve: Always test a broad range of this compound concentrations to fully characterize the dose-response and identify the optimal concentration for maximal degradation.[15]
-
Lower Concentrations: Focus your experiments in the nanomolar to low micromolar range to find the "sweet spot" for degradation.
-
-
Quantitative Data
The following table summarizes the known degradation data for this compound.
| Target Protein | DC50 (nM) | Cell Line | Reference |
| IRAK4 | ~0.86 | Monocytes | [5] |
| Ikaros (IKZF1) | Not specified | Not specified | [2][3] |
| Aiolos (IKZF3) | Not specified | Not specified | [2][3] |
Note: Specific DC50 values for Ikaros and Aiolos by this compound are not publicly available but are known to be degraded by similar Cereblon-recruiting molecules.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cancer cell line of interest to approximately 70-80% confluency.
-
Treat cells with this compound at a concentration that gives maximal IRAK4 degradation (determined from a dose-response curve).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (if available).
-
Harvest cells at an early time point (e.g., 4-8 hours) to enrich for direct degradation events.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells in a buffer containing a denaturant (e.g., 8 M urea).
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the engagement of this compound with its targets and potential off-targets in intact cells.
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant.
-
-
Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or targeted mass spectrometry.
-
Binding of this compound to a protein will stabilize it, resulting in a higher melting temperature (the temperature at which it precipitates).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kymeratx.com [kymeratx.com]
- 6. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 13. Kinome expression profiling to target new therapeutic avenues in multiple myeloma | Haematologica [haematologica.org]
- 14. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
mechanisms of resistance to KTX-951 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KTX-951. The information below addresses potential issues related to treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase "Kinase X" (KX). By competitively binding to the ATP-binding pocket of KX, this compound effectively blocks its downstream signaling, primarily the PI3K/Akt/mTOR pathway, which is critical for the proliferation and survival of cancer cells where KX is overexpressed.
Q2: We are observing a decrease in this compound efficacy in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound in cancer cells is a multifaceted issue.[1] The most frequently observed mechanisms include:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that can reactivate downstream effectors, even in the presence of this compound. A common bypass mechanism involves the amplification of another Receptor Tyrosine Kinase, "Receptor Y" (RY), which can also signal through the PI3K/Akt pathway.[1][2]
-
Target Alteration: The emergence of secondary mutations in the target kinase domain is a common mechanism of acquired resistance.[3][4] These mutations in the KX kinase domain can prevent this compound from binding effectively.[1]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][3]
-
Enhanced DNA Repair: Some cancer cells can more efficiently repair DNA damage induced by treatments, leading to survival and resistance.[1][5][6]
-
Upregulation of Pro-survival Proteins: Overexpression of pro-survival Bcl-2 family proteins can also contribute to resistance.[3][4]
Q3: How can we determine if our resistant cell line has developed a bypass signaling mechanism?
A3: To investigate the activation of a bypass pathway, we recommend performing a phosphoproteomic screen to compare the phosphorylation status of various kinases in your sensitive versus resistant cell lines. A significant increase in the phosphorylation of a kinase like "Receptor Y" (RY) in the resistant line would be a strong indicator.[1] Further validation can be achieved through Western blotting for phosphorylated and total RY, as well as its downstream targets like Akt.[1]
Q4: What strategies can we employ to overcome this compound resistance in our experimental models?
A4: Overcoming resistance often involves a combination therapy approach.[1] Based on the resistance mechanism, you could consider:
-
Dual Inhibition: If a bypass pathway is activated, combining this compound with an inhibitor of the compensatory kinase (e.g., an RY inhibitor) can restore sensitivity.[1]
-
Combination with other therapies: Combining this compound with inhibitors of other pathways, such as PARP inhibitors, has shown promise in overcoming resistance in some contexts.[7]
-
Development of Next-Generation Inhibitors: If resistance is due to a target mutation, second- or third-generation kinase inhibitors designed to inhibit the mutated kinase may be effective.[3]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides experimental workflows to identify the mechanism of acquired resistance to this compound in your cell lines.
Workflow for Identifying Mechanism of this compound Resistance
Caption: Workflow for identifying the mechanism of this compound resistance.
Experimental Protocols
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of suspected bypass pathway proteins (e.g., Receptor Y, Akt).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cell lines using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Design primers flanking the kinase domain of Kinase X (KX).
-
Perform PCR to amplify the target region.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequences from the resistant cells to the sensitive cells (or reference sequence) to identify any mutations.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Sensitive | 50 | 1 |
| Resistant Subclone 1 | 500 | 10 |
| Resistant Subclone 2 | 1200 | 24 |
Table 2: Example Western Blot Densitometry Analysis for Bypass Pathway Activation
| Protein | Sensitive Cells (Relative Intensity) | Resistant Cells (Relative Intensity) |
| p-Receptor Y | 1.0 | 8.5 |
| Total Receptor Y | 1.2 | 9.0 |
| p-Akt | 1.0 | 6.2 |
| Total Akt | 1.1 | 1.3 |
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound inhibits the Kinase X receptor, blocking downstream signaling.
Bypass Pathway Activation as a Resistance Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 3. annexpublishers.com [annexpublishers.com]
- 4. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK12/13 Drives Mitotic Arrest to Overcome Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
interpreting unexpected results from KTX-951 studies
Disclaimer: Information available primarily pertains to KTX-955, a dual-targeting IRAK4 degrader. This guide has been developed based on the available data for KTX-955 and is intended to support researchers in interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IRAK4 degradation in our Western blots after KTX-955 treatment. What could be the cause?
A1: Inconsistent IRAK4 degradation can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Key areas to investigate include cell line integrity, compound stability, and the experimental protocol itself.
Q2: Our measured IC50 values for cell viability assays with KTX-955 are significantly different from published data. Why might this be?
A2: Variations in IC50 values are common and can be attributed to differences in experimental conditions. Factors such as cell line passage number, seeding density, treatment duration, and the specific viability assay used can all influence the outcome. Ensure your protocol aligns with established methods and consider performing a cell line authentication to rule out contamination or genetic drift.
Q3: We see degradation of Ikaros and Aiolos in addition to IRAK4. Is this expected?
A3: Yes, this is an expected outcome. KTX-955 is a heterobifunctional molecule, functioning as a PROTAC (Proteolysis Targeting Chimera). It is designed to induce the degradation of both IRAK4 and immunomodulatory imide drug (IMiD) neosubstrates, which include Ikaros and Aiolos.[1] This dual-targeting is a key feature of its mechanism of action.
Q4: What is the fundamental mechanism of action for KTX-955?
A4: KTX-955 acts as a molecular bridge.[2] It is a PROTAC that links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a ligand for the target protein IRAK4. This proximity leads to the ubiquitination and subsequent proteasomal degradation of IRAK4.[1] Simultaneously, the CRBN ligand component of KTX-955 induces the degradation of neosubstrates like Ikaros and Aiolos.[1]
Troubleshooting Guides
Troubleshooting Inconsistent Western Blot Results
| Potential Issue | Recommended Action |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination. Perform regular cell morphology checks. |
| Compound Integrity | Confirm the concentration and stability of your KTX-955 stock. Aliquot the compound to avoid repeated freeze-thaw cycles. |
| Treatment Conditions | Optimize treatment time and concentration. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. |
| Lysis Buffer | Use a fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[1] |
| Antibody Performance | Validate your primary and secondary antibodies. Ensure they are specific and used at the recommended dilution. Run appropriate controls, including a loading control (e.g., β-actin or GAPDH).[1] |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane. A Ponceau S stain can be used for a quick check before immunoblotting. |
Troubleshooting IC50 Value Discrepancies
| Potential Issue | Recommended Action |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Assay Incubation Time | Standardize the incubation time with KTX-955. A 72-hour incubation is a common starting point.[2] |
| Reagent Handling | Ensure the cell viability reagent (e.g., CellTiter-Glo®) is equilibrated to room temperature before use to ensure optimal performance.[2] |
| Data Normalization | Normalize your data to a vehicle-treated control (e.g., DMSO) to accurately calculate the relative cell viability. |
| Curve Fitting | Use a suitable non-linear regression model to fit your dose-response curve and calculate the IC50 value. |
Quantitative Data Summary
Table 1: In Vitro Potency of KTX-955
| Parameter | Description |
| DC50 | Half-maximal degradation concentration. |
| CTG IC50 | Half-maximal inhibitory concentration in a CellTiter-Glo® luminescence-based cell viability assay.[2] |
Note: Specific quantitative values for DC50 and IC50 are often cell-line dependent and should be determined empirically for your system of interest.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is designed to quantify the degradation of IRAK4 and Ikaros in cells following treatment with KTX-955.[1]
-
Cell Culture and Treatment: Seed your target cells in 6-well plates. Once they reach the desired confluency, treat them with varying concentrations of KTX-955 or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies against IRAK4, Ikaros, and a loading control.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities using imaging software.[1]
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to acclimate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a serial dilution of KTX-955 and a vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.[1]
-
Assay Procedure:
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of the KTX-955 concentration to determine the IC50 value.[2]
Visualizations
Caption: KTX-955 forms a ternary complex with CRBN and target proteins.
Caption: A generalized workflow for determining protein degradation.
References
Technical Support Center: KTX-951 Preclinical Development
Disclaimer: Information on a specific compound designated "KTX-951" is not publicly available. This technical support center provides a generalized framework for minimizing toxicity in animal models based on common challenges encountered with novel small molecule inhibitors, such as tyrosine kinase inhibitors (TKIs), during preclinical development. The following guidance is for illustrative purposes and should be adapted based on actual experimental observations and in consultation with qualified toxicologists and veterinarians.
Frequently Asked Questions (FAQs)
Q1: What are the common types of toxicities observed with small molecule kinase inhibitors in animal models?
Researchers often encounter a range of toxicities with novel kinase inhibitors, which can be broadly categorized as on-target or off-target effects.[1][2] On-target toxicities occur when the intended therapeutic target is inhibited in non-cancerous tissues, leading to adverse effects. Off-target toxicities result from the drug binding to and inhibiting other unintended kinases or proteins.[1][2] Common organ systems affected include the liver, heart, gastrointestinal tract, and hematopoietic system.[1]
Q2: How can we proactively design our preclinical studies to minimize potential toxicity?
Proactive study design is crucial for mitigating toxicity. This includes:
-
Dose-Range Finding Studies: Conducting thorough dose-range finding studies to identify the maximum tolerated dose (MTD).
-
Staggered Dosing: Initiating studies with a single animal or a small cohort before proceeding to a larger group.
-
Choice of Animal Model: Selecting the most appropriate animal model that mimics human physiology and metabolism as closely as possible. For some (bio)pharmaceuticals, minipigs are becoming a more common non-rodent model.[3]
-
In Vitro Screening: Comprehensive in vitro screening against a panel of kinases and other off-target proteins can help predict potential toxicities.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes Observed in Rodent Models
Question: We are observing significant elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in rats treated with this compound at our target therapeutic dose. How should we proceed?
Answer: Elevated liver enzymes are a common sign of drug-induced liver injury (DILI).[4] The following steps are recommended to investigate and mitigate this issue:
Immediate Actions & Investigation:
-
Confirm the Finding: Repeat the liver function tests on the affected animals and a control group to rule out experimental error.
-
Histopathology: Euthanize a subset of animals from the affected and control groups for histopathological analysis of the liver. This will help characterize the nature and severity of the liver damage.
-
Dose-Response Assessment: Analyze ALT and AST levels across all dose groups to determine if the toxicity is dose-dependent.
Mitigation Strategies:
-
Dose Reduction or Schedule Modification: Investigate if a lower dose or a different dosing schedule (e.g., intermittent dosing) can maintain efficacy while reducing liver toxicity.
-
Formulation Optimization: Evaluate if the drug vehicle or formulation is contributing to the observed hepatotoxicity.
-
Supportive Care: Consider co-administration of hepatoprotective agents, although this requires careful validation to ensure it doesn't interfere with the primary drug's efficacy.
Table 1: Example Dose-Ranging Study Data for this compound in Rats
| Dose Group (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Histopathological Findings |
| Vehicle Control | 45 | 60 | No significant abnormalities |
| 10 | 55 | 75 | Minimal hepatocellular vacuolation |
| 30 | 150 | 220 | Mild to moderate hepatocellular necrosis |
| 100 | 450 | 680 | Severe widespread hepatocellular necrosis |
Issue 2: Cardiovascular Abnormalities Detected During Telemetry Studies
Question: Our telemetry studies in non-rodent models (e.g., beagle dogs) show QT interval prolongation and occasional arrhythmias at higher doses of this compound. What is the recommended course of action?
Answer: Cardiotoxicity is a serious concern with many kinase inhibitors.[1] Immediate investigation and a clear plan are essential.
Immediate Actions & Investigation:
-
Comprehensive Cardiac Assessment: In addition to telemetry, conduct electrocardiograms (ECGs) at baseline and multiple time points post-dosing. Echocardiograms can also be used to assess cardiac function.
-
Electrolyte Monitoring: Check serum electrolyte levels (potassium, magnesium, calcium) as imbalances can exacerbate QT prolongation.
-
In Vitro hERG Assay: If not already done, perform an in vitro hERG (human Ether-à-go-go-Related Gene) assay to determine if this compound directly inhibits this critical cardiac ion channel, a common cause of QT prolongation.
Mitigation Strategies:
-
Refined Dosing: Determine the precise dose at which cardiac effects become apparent and establish a therapeutic window.
-
Alternative Chemical Scaffolds: If the cardiotoxicity is severe and occurs at or near the therapeutic dose, medicinal chemistry efforts may be needed to identify related compounds with a better cardiac safety profile.
-
Close Clinical Monitoring Plan: If the drug proceeds to clinical trials, a robust cardiac monitoring plan will be essential.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury (DILI)
-
Animal Model: Sprague-Dawley rats (8-10 weeks old).
-
Groups: Vehicle control, and at least three dose levels of this compound.
-
Dosing: Administer this compound daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood via tail vein or saphenous vein at baseline (Day 0), Day 7, and Day 14 for clinical chemistry analysis (ALT, AST, alkaline phosphatase, total bilirubin).
-
Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Data Analysis: Compare mean clinical chemistry values between groups using appropriate statistical methods (e.g., ANOVA). A veterinary pathologist should blindly score the liver sections for signs of injury.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for investigating toxicity.
References
addressing variability in KTX-951 experimental outcomes
Disclaimer: The following content is for a hypothetical molecule, KTX-951, and is intended for illustrative purposes. The experimental protocols, data, and troubleshooting advice are based on general knowledge of small molecule inhibitors and do not pertain to any specific real-world compound.
This compound Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers and drug development professionals address common challenges and variability in experimental outcomes when working with this compound, a selective inhibitor of the Receptor Tyrosine Kinase X (RTK-X).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Receptor Tyrosine Kinase X (RTK-X). By binding to the kinase domain of RTK-X, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are often implicated in cell proliferation and survival.
Q2: We are observing significant variability in our IC50 values for this compound across different experiments. What are the potential causes?
A2: Variability in IC50 values can stem from several factors. Please refer to the troubleshooting guide below for a detailed workflow to address this issue. Common causes include:
-
Inconsistent cell seeding density.
-
Variations in the passage number of the cell line.
-
Differences in the lot or preparation of this compound stock solutions.
-
Fluctuations in incubation times or conditions.
-
The presence of serum proteins that may bind to the compound.
Q3: Does this compound have known off-target effects?
A3: While this compound has been designed for high selectivity towards RTK-X, cross-reactivity with other kinases sharing homologous ATP-binding sites can occur, particularly at higher concentrations. We recommend performing a kinome scan to assess off-target effects in your specific experimental system.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Cell Viability Assays
If you are experiencing high variability in your IC50 measurements, follow this troubleshooting workflow:
Issue: Weak or No Inhibition of Downstream Signaling
If you are not observing the expected decrease in phosphorylation of downstream targets (e.g., p-ERK, p-AKT) via Western blot, consider the following:
-
Confirm Target Expression: Ensure your cell line expresses sufficient levels of the RTK-X target.
-
Optimize Treatment Time: The dephosphorylation of target proteins is a dynamic process. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal this compound treatment duration.
-
Check Compound Potency: Verify the concentration and integrity of your this compound stock solution.
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
Quantitative Data Summary
The following tables provide reference data for this compound activity in various preclinical models.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | RTK-X Expression | IC50 (nM) |
| Cell-A | Lung Adenocarcinoma | High | 15 ± 2.5 |
| Cell-B | Breast Cancer | Medium | 85 ± 7.1 |
| Cell-C | Pancreatic Cancer | High | 22 ± 3.0 |
| Cell-D | Normal Fibroblast | Low | > 10,000 |
Table 2: Effect of this compound on Downstream Protein Phosphorylation in Cell-A
| Treatment (100 nM) | p-RTK-X (% of Control) | p-ERK (% of Control) | p-AKT (% of Control) |
| 1 hour | 12% | 25% | 45% |
| 4 hours | 8% | 15% | 20% |
| 8 hours | 5% | 10% | 18% |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation and Readout: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-RTK-X
-
Cell Treatment: Seed 2x10^6 cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-RTK-X overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total RTK-X and a loading control (e.g., GAPDH) for normalization.
Signaling Pathway and Workflow Diagrams
Validation & Comparative
A Comparative Guide to the Efficacy of KTX-951 and Other IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of KTX-951, a novel IRAK4-targeting PROTAC degrader, with other leading IRAK4 small molecule inhibitors: Emavusertib (B3028269) (CA-4948), PF-06650833, and Zabedosertib (BAY 1834845). The data presented is compiled from publicly available preclinical and clinical studies to offer an objective resource for the scientific community.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a range of inflammatory diseases and cancers, making it a compelling therapeutic target. While traditional small molecule inhibitors aim to block the kinase activity of IRAK4, emerging modalities like Proteolysis Targeting Chimeras (PROTACs) are designed to induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.
In Vitro Efficacy
The in vitro potency of this compound and other IRAK4 inhibitors has been evaluated in various biochemical and cell-based assays. This compound, as a PROTAC, is characterized by its ability to induce IRAK4 degradation, measured by the DC50 value (the concentration required to degrade 50% of the target protein). In contrast, the efficacy of small molecule inhibitors is typically measured by their IC50 value (the concentration required to inhibit 50% of the target's activity).
| Compound | Modality | Target | Assay Type | IC50/DC50 (nM) | Cell Line/System | Reference |
| This compound | PROTAC Degrader | IRAK4 Degradation | Cellular Degradation | DC50 = 18 | Not Specified | [1] |
| Ikaros Degradation | Cellular Degradation | DC50 = 14 | Not Specified | [2] | ||
| Aiolos Degradation | Cellular Degradation | DC50 = 13 | Not Specified | [2] | ||
| Cell Viability | CTG Assay | IC50 = 35 | OCI-Ly10 | [2] | ||
| Emavusertib (CA-4948) | Small Molecule Inhibitor | IRAK4 Kinase Activity | FRET Kinase Assay | IC50 = 57 | Biochemical | [3][4] |
| IRAK4 Kinase Activity | Kinase Assay | IC50 = 31.7 | Biochemical | [5] | ||
| pIRAK1 Inhibition | Cellular Assay | MV4-11 | IC50 = 270 | Cellular | [5] | |
| Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | Cellular Assay | THP-1 | IC50 < 250 | Cellular | [4][6] | |
| PF-06650833 (Zimlovisertib) | Small Molecule Inhibitor | IRAK4 Kinase Activity | Biochemical Assay | IC50 = 0.2 | Biochemical | [7][8] |
| IRAK4 Kinase Activity | Kinase Assay | IC50 = 2 | Biochemical | [9] | ||
| TNF-α Release | PBMC Assay | PBMC | IC50 = 2.4 | Cellular | [7] | |
| TNF-α Release | Whole Blood Assay | Human Whole Blood | IC50 = 8.8 | Cellular | [10] | |
| Zabedosertib (BAY 1834845) | Small Molecule Inhibitor | IRAK4 Kinase Activity | Biochemical Assay | IC50 = 3.55 | Biochemical | [11][12] |
| IRAK4 Kinase Activity | Kinase Assay | IC50 = 3.4 | Biochemical | [13] |
In Vivo Efficacy
The anti-tumor and anti-inflammatory effects of these IRAK4-targeted agents have been demonstrated in various preclinical animal models.
| Compound | Animal Model | Disease Model | Dosing | Key Findings | Reference |
| This compound | Xenograft | MYD88 Mutant Lymphoma | Not specified | Durable and complete regressions. | [1] |
| Emavusertib (CA-4948) | Xenograft (OCI-Ly3) | ABC DLBCL (MYD88-L265P) | 100 mg/kg qd, oral | >90% tumor growth inhibition. | [3][5] |
| Xenograft (OCI-Ly3) | ABC DLBCL (MYD88-L265P) | 200 mg/kg qd, oral | Partial tumor regression. | [3] | |
| PF-06650833 | Rat | Collagen-Induced Arthritis (CIA) | 100 mg/kg qd | Decreased paw volume. | [8] |
| Mouse | Pristane-Induced Lupus | Dietary administration | Reduced serum autoantibody levels. | [8][14] | |
| Mouse | MRL/lpr Lupus | Not specified | Reduced circulating autoantibody levels. | [14] | |
| Zabedosertib (BAY 1834845) | Mouse | LPS-induced ARDS | 150 mg/kg, oral, twice | Mitigated lung injury and diminished inflammation. | [12] |
| Mouse | IL-1β induced inflammation | 40-80 mg/kg, oral, once | Inhibited inflammation. | [12] | |
| Mouse | Imiquimod-induced inflammation | 15-150 mg/kg, oral, twice daily for 7 days | Inhibited inflammation. | [12] |
Clinical Efficacy
Several of these IRAK4 inhibitors have advanced into clinical trials, with promising results in various indications.
| Compound | Indication | Phase | Key Efficacy Results | Reference |
| Emavusertib (CA-4948) | Relapsed/Refractory (R/R) Hematologic Malignancies | Phase 1/2 | In patients with SF3B1, U2AF1, or FLT3 mutations, promising efficacy was observed. In evaluable AML patients with spliceosome mutations, 40% achieved CR/CRh. In HR-MDS patients with spliceosome mutations, 57% achieved marrow CR. | [15] |
| R/R AML with FLT3 mutation | Phase 1/2 | At 300 mg BID, 7 responses in 17 evaluable patients (4 CR, 1 CRh, 2 MLFS). | [16] | |
| R/R AML with Splicing Factor mutation | Phase 1/2 | At 300 mg BID, 5 responses in 25 evaluable patients (2 CR, 2 CRi/CRh, 1 MLFS). | [16] | |
| PF-06650833 | Rheumatoid Arthritis (inadequate response to methotrexate) | Phase 2 | Statistically significant improvement in ACR50 response rates vs. placebo at Week 12 in the 200 mg (40.0%) and 400 mg (43.8%) dose groups. | [17] |
| Zabedosertib (BAY 1834845) | Moderate-to-severe Atopic Dermatitis | Phase 2a | No significant difference in the primary efficacy endpoint (EASI-75) compared to placebo at Week 12 (32.3% vs. 37.4%). | [18][19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1. Simplified IRAK4 signaling pathway. Activation of TLR/IL-1R leads to the recruitment of MyD88 and IRAK4, initiating a cascade that results in the transcription of inflammatory genes.
Figure 2. General experimental workflow for determining the IC50 of an IRAK4 kinase inhibitor.
Figure 3. General experimental workflow for determining the DC50 of an IRAK4 PROTAC degrader.
Experimental Protocols
IRAK4 Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of IRAK4 kinase inhibitors.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., ERM-tide)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the IRAK4 enzyme and substrate in the kinase buffer.
-
Add serial dilutions of the test inhibitor to the reaction mixture in a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
IRAK4 Protein Degradation Assay (General Protocol)
This protocol describes a general method to assess the ability of a PROTAC to induce the degradation of IRAK4 in cells.
Materials:
-
Cell line expressing IRAK4 (e.g., OCI-Ly10)
-
Cell culture medium and reagents
-
PROTAC degrader (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against IRAK4
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC degrader for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against IRAK4 and a loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the IRAK4 signal to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to a vehicle-treated control.
-
Determine the DC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Model (General Protocol)
This protocol provides a general outline for evaluating the anti-tumor efficacy of IRAK4 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells (e.g., OCI-Ly3)
-
Vehicle control
-
Test compound (IRAK4 inhibitor or degrader)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emavusertib (CA-4948) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. Zabedosertib (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 15. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paper: Preliminary Safety, Efficacy, and Molecular Characterization of Emavusertib (CA-4948) in Relapsed/Refractory Acute Myeloid Leukemia Patients [ash.confex.com]
- 17. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 18. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]
KTX-951 vs. Small Molecule Inhibitors: A Comparative Guide to IRAK4 Targeting
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a spectrum of diseases, including autoimmune disorders and certain cancers.[1] As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4's kinase activity is pivotal for the downstream activation of inflammatory responses.[2] This has spurred the development of various therapeutic modalities aimed at its inhibition. This guide provides a detailed comparison of KTX-951, a proteolysis-targeting chimera (PROTAC) designed to degrade IRAK4, with conventional small molecule inhibitors that aim to block its kinase function.
Mechanism of Action: Degradation vs. Inhibition
Small molecule inhibitors of IRAK4 typically function by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its substrates.[3] In contrast, this compound is a heterobifunctional molecule that induces the degradation of the IRAK4 protein. It achieves this by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This dual-action mechanism of this compound not only ablates the kinase activity but also eliminates the scaffolding function of the IRAK4 protein, potentially leading to a more profound and sustained biological effect.
Below is a diagram illustrating the distinct mechanisms of action:
Caption: this compound induces IRAK4 degradation, while small molecule inhibitors block its kinase activity.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and several small molecule IRAK4 inhibitors.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Mechanism of Action | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | IRAK4 | Degrader (PROTAC) | - | 18 | >95 | Not Specified |
| PF-06650833 | IRAK4 | Kinase Inhibitor | 0.3 | - | - | Not Specified |
| CA-4948 | IRAK4 | Kinase Inhibitor | 30 | - | - | Not Specified |
| BAY-1834845 | IRAK4 | Kinase Inhibitor | 3.55 | - | - | Not Specified |
| HS-243 | IRAK1/4 | Kinase Inhibitor | 20 (IRAK4), 24 (IRAK1) | - | - | Not Specified |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Species | Value |
| This compound | Oral Bioavailability (F%) | Rat | 22% |
| PF-06650833 | Oral Bioavailability (F%) | Rat, Dog, Monkey | Low to Moderate |
| CA-4948 | Oral Bioavailability (F%) | Not Specified | Orally Bioavailable |
| BAY-1834845 | Oral Bioavailability (F%) | Not Specified | Orally Active |
Kinase Selectivity
A critical aspect of kinase drug development is selectivity, which minimizes off-target effects.
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Notes |
| This compound | Data on a broad kinase panel is not readily available in the public domain. |
| PF-06650833 | Described as a potent and selective IRAK4 inhibitor.[4] |
| CA-4948 | Developed as a selective IRAK4 inhibitor. |
| BAY-1834845 | Reported to be a highly selective IRAK4 inhibitor. |
| HS-243 | Exhibits exquisite selectivity for IRAK1 and IRAK4 over a panel of 468 kinases.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
IRAK4 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.
Principle: Recombinant IRAK4 is incubated with a substrate and ATP. The inhibitor's effect is measured by quantifying the reduction in substrate phosphorylation.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP
-
IRAK4 substrate (e.g., a specific peptide or Myelin Basic Protein)
-
Test compounds (e.g., this compound, small molecule inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for a typical IRAK4 biochemical kinase inhibition assay.
Cellular IRAK4 Degradation Assay (Western Blot)
This assay is used to determine the ability of a compound like this compound to induce the degradation of IRAK4 in a cellular context.
Principle: Cells are treated with the degrader, and the levels of IRAK4 protein are assessed by Western blotting.
Materials:
-
A relevant cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Test compound (this compound) and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at a suitable density and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2, 4, 8, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-IRAK4 antibody, followed by the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Calculate DC50 and Dmax values from the dose-response curve.
In Vivo Pharmacodynamic and Efficacy Models
Animal models are essential for evaluating the in vivo activity of IRAK4-targeting compounds.
Example Model: Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
Principle: This model assesses the ability of an IRAK4 inhibitor or degrader to suppress the inflammatory response induced by LPS, a component of Gram-negative bacteria that signals through TLR4.
Procedure:
-
Acclimatize mice (e.g., C57BL/6) for at least one week.
-
Administer the test compound (e.g., this compound or a small molecule inhibitor) or vehicle to the mice via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.
-
At a defined time point post-LPS challenge (e.g., 2-4 hours), collect blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA or a multiplex assay.
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 is a central kinase in the TLR/IL-1R signaling pathway leading to inflammation.
Conclusion
Both this compound and small molecule inhibitors represent promising strategies for targeting IRAK4 in various diseases. The key distinction lies in their mechanism of action. Small molecule inhibitors offer a conventional approach by blocking the kinase activity of IRAK4, while this compound, as a PROTAC degrader, provides a novel modality by inducing the complete removal of the IRAK4 protein. This degradation approach has the potential for a more profound and durable therapeutic effect by eliminating both the catalytic and scaffolding functions of IRAK4. The choice between these modalities will likely depend on the specific disease context, the desired pharmacological profile, and the long-term safety and efficacy data from ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers in their evaluation of these different therapeutic strategies.
References
- 1. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
KTX-951: A Comparative Selectivity Analysis Against Other IRAK4-Targeting Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KTX-951, a novel IRAK4-targeting PROTAC degrader, with other molecules aimed at the same therapeutic target. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document serves as a resource for evaluating the selectivity and potential advantages of this compound.
Introduction to this compound and IRAK4-Targeted Therapies
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, making it a compelling target for the treatment of various inflammatory diseases and cancers.[1] Therapeutic strategies have evolved from traditional kinase inhibition to targeted protein degradation. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of IRAK4.[2] Unlike conventional inhibitors that only block the kinase activity, PROTACs can eliminate the entire protein, thereby ablating both its enzymatic and scaffolding functions.[3] this compound is further classified as an "IRAKIMiD" as it also degrades the immunomodulatory imide drug (IMiD) substrates Ikaros and Aiolos.[2]
This guide compares this compound with three other agents representing different modalities of IRAK4-targeting:
-
Zabedosertib (BAY 1834845): A selective small molecule inhibitor of IRAK4's kinase activity.[4]
-
KME-2780: A dual inhibitor of both IRAK1 and IRAK4 kinases.[5]
-
KT-474: A selective PROTAC degrader of IRAK4.[6]
Quantitative Comparison of In Vitro Potency and Selectivity
The following table summarizes the key quantitative data for this compound and the comparator molecules. It is important to note that the metrics for inhibitors (IC50) and degraders (DC50) are different. IC50 represents the concentration required to inhibit 50% of the enzyme's activity, while DC50 is the concentration needed to degrade 50% of the target protein.
| Compound | Type | Target(s) | IC50 / DC50 | Key Selectivity Information |
| This compound | PROTAC Degrader (IRAKIMiD) | IRAK4, Ikaros, Aiolos | IRAK4 DC50: 13 nM[2] Ikaros DC50: 14 nM[2] Aiolos DC50: 13 nM[2] | Degrades both IRAK4 and IMiD substrates with similar potency. |
| Zabedosertib (BAY 1834845) | Kinase Inhibitor | IRAK4 | IRAK4 IC50: 3.55 nM[4] | Highly selective for IRAK4 kinase activity.[7] |
| KME-2780 | Kinase Inhibitor | IRAK1, IRAK4 | IRAK1 IC50: 19 nM[5] IRAK4 IC50: 0.5 nM[5] | Potent dual inhibitor of IRAK1 and IRAK4. |
| KT-474 | PROTAC Degrader | IRAK4 | IRAK4 DC50: ~2-4 nM[8][9] | Highly selective for IRAK4 degradation, with proteomic studies confirming minimal off-target degradation.[9] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the IRAK4 signaling pathway and the distinct mechanisms of action of the compared molecules.
Caption: IRAK4 signaling and points of intervention.
Experimental Protocols
Validating the selectivity of a PROTAC degrader like this compound requires specialized assays beyond traditional kinase inhibition panels. The following are detailed methodologies for key experiments used to characterize such molecules.
Global Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of a degrader's selectivity.[10]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protein Degradation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protein Degrader [proteomics.com]
- 5. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Analysis of Tandutinib (MLN518) Cross-Reactivity
For researchers in kinase inhibitor development, understanding the selectivity of a compound is paramount. A highly selective inhibitor promises targeted efficacy with minimal off-target effects, a crucial aspect of translational research and drug development. This guide provides a comparative analysis of the kinase cross-reactivity of Tandutinib (B1684613) (MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The data presented herein offers a quantitative look at its activity across a panel of kinases, supported by detailed experimental methodologies to aid in the design and interpretation of related studies.
Tandutinib (MLN518) Kinase Selectivity Profile
Tandutinib was developed as a selective inhibitor of type III receptor tyrosine kinases, with potent activity against FLT3, KIT, and platelet-derived growth factor receptor (PDGFR).[3][4][5] The following table summarizes the inhibitory activity of Tandutinib against its primary targets and a selection of other kinases, providing a clear view of its selectivity profile.
| Kinase Target | IC50 (µM) | Comments |
| Primary Targets | ||
| FLT3 | 0.22 | Potent inhibition of the primary target.[1][2] |
| c-Kit | 0.17 | High-affinity binding to a related type III RTK.[2] |
| PDGFR | 0.20 | Potent activity against another key type III RTK.[2] |
| Off-Target Kinases | ||
| CSF-1R | ~3.4 - 4.4 | 15 to 20-fold lower potency compared to FLT3.[1] |
| FGFR | >22 | Over 100-fold selectivity versus FLT3.[1] |
| EGFR | >22 | Over 100-fold selectivity versus FLT3.[1] |
| KDR (VEGFR2) | >22 | Over 100-fold selectivity versus FLT3.[1] |
| Src | >22 | Little to no activity observed.[1] |
| Abl | >22 | Little to no activity observed.[1] |
| PKC | >22 | Little to no activity observed.[1] |
| PKA | >22 | Little to no activity observed.[1] |
| MAPKs | >22 | Little to no activity observed.[1] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The data presented is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, a detailed understanding of the underlying experimental methodology is essential. Below are two common protocols for in vitro kinase inhibition assays.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7][8]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Tandutinib (or other test compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tandutinib in DMSO.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted Tandutinib or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture.
-
Pre-incubate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to start the reaction. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Tandutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[9][10][11]
Materials:
-
Tagged, purified kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Tandutinib (or other test compound)
-
Kinase Buffer
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the 3X test compound to the assay plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
-
Initiation of Binding Reaction:
-
Add 5 µL of the 3X tracer to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the reaction to reach equilibrium.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (measuring emission at both 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. Determine the IC50 value by plotting the emission ratio against the logarithm of the Tandutinib concentration.
Visualizing Key Processes
To further clarify the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway and a generalized workflow for assessing kinase inhibitor selectivity.
Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Efficacy of KTX-951 (Tivozanib) in Patient-Derived Xenograft Models: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the anti-tumor effects of KTX-951 (tivozanib) and its alternatives in patient-derived xenograft (PDX) models. The data presented is based on available preclinical and clinical findings to inform future research and development decisions.
This compound, also known as tivozanib (B1683842), is a potent and selective oral inhibitor of all three vascular endothelial growth factor (VEGF) receptors: VEGFR-1, VEGFR-2, and VEGFR-3. By targeting the VEGF signaling pathway, a critical driver of tumor angiogenesis, this compound aims to stifle tumor growth by cutting off its blood supply. This guide evaluates the preclinical evidence for this compound's efficacy, particularly within the context of patient-derived xenografts, and draws comparisons with other established anti-angiogenic therapies.
Mechanism of Action: Targeting the VEGF Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFRs. This blockade disrupts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, ultimately leading to an inhibition of angiogenesis. The diagram below illustrates the central role of the VEGF pathway in promoting tumor growth and the mechanism by which this compound intervenes.
Preclinical Efficacy in Patient-Derived Xenografts
While extensive clinical data is available for tivozanib, specific quantitative data on its anti-tumor efficacy in patient-derived xenograft (PDX) models is not as widely published. Preclinical studies have, however, demonstrated significant inhibition of tumor growth and angiogenesis in various traditional xenograft models.[1] This section presents available preclinical PDX data for key comparator anti-angiogenic agents to provide a benchmark for evaluating this compound.
Comparative Preclinical Data in PDX Models
The following tables summarize the anti-tumor activity of established anti-angiogenic agents in PDX models of colorectal and renal cell carcinoma, tumor types for which this compound has shown clinical activity.
Table 1: Efficacy of Anti-Angiogenic Agents in Colorectal Cancer PDX Models
| Compound | PDX Model Details | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Aflibercept | 48 CRC PDX models | 25 mg/kg, bi-weekly | Complete Tumor Stasis | Achieved in 31 of 48 models | [2] |
| Bevacizumab | 48 CRC PDX models | 25 mg/kg, bi-weekly | Complete Tumor Stasis | Achieved in 2 of 48 models | [2] |
| Regorafenib | CT26 murine CRC model | 30 mg/kg, daily | Tumor Growth | Complete suppression | [3][4] |
Table 2: Efficacy of Anti-Angiogenic Agents in Renal Cell Carcinoma PDX Models
| Compound | PDX Model Details | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Sorafenib (B1663141) | 3 RCC PDX models | 20 mg/kg and 40 mg/kg, daily for 21 days | Tumor Growth Inhibition | Dose-dependent inhibition in all 3 models | [5][6] |
| Sunitinib | 2 sunitinib-resistant ccRCC PDX models | 40 mg/kg, 5 days on/2 days off | Tumor Growth | Substantial inhibition in sunitinib-sensitive models | [7] |
Clinical Comparison: Tivozanib vs. Sorafenib in Renal Cell Carcinoma
Clinical trials provide valuable insights into the comparative efficacy of tivozanib. The TIVO-3 clinical trial directly compared tivozanib to sorafenib in patients with advanced renal cell carcinoma (RCC).
Table 3: Key Outcomes from the TIVO-3 Clinical Trial
| Outcome | Tivozanib | Sorafenib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.73 (0.56-0.94) | 0.016 | [1][8] |
| Objective Response Rate (ORR) | 18% | 8% | - | - | |
| Median Overall Survival (OS) | 16.4 months | 19.7 months | 0.99 (0.76-1.29) | 0.95 | [1] |
Experimental Protocols
The establishment and utilization of PDX models for in vivo drug efficacy studies require a standardized workflow to ensure reproducibility and clinical relevance.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Study
The following diagram outlines a typical workflow for conducting anti-tumor efficacy studies using PDX models.
A detailed protocol for establishing and utilizing PDX models for drug testing typically includes the following steps:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions and transported in a suitable medium on ice.
-
Implantation: Tumor fragments (typically 2-3 mm³) are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are excised, and fragments are re-implanted into new cohorts of mice for model expansion. A portion of the tumor is typically cryopreserved for future use.
-
Efficacy Study: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and vehicle control are administered according to the specified dosing schedule and route.
-
Data Collection and Analysis: Tumor volume and body weight are monitored throughout the study. At the endpoint, tumors are excised and weighed. Efficacy is often expressed as percent tumor growth inhibition (%TGI).
Conclusion and Future Directions
This compound (tivozanib) is a potent VEGFR inhibitor with demonstrated clinical efficacy in renal cell carcinoma. While direct comparative data in patient-derived xenograft models is limited, the available preclinical data for other anti-angiogenic agents in CRC and RCC PDX models provide a strong rationale for its anti-tumor activity in these clinically relevant settings. The superior performance of aflibercept over bevacizumab in CRC PDX models suggests that broader targeting of the VEGF pathway may lead to enhanced efficacy.
Future preclinical studies should focus on generating robust, head-to-head comparative data of this compound against other VEGFR inhibitors in a diverse panel of well-characterized PDX models. Such studies will be invaluable for identifying patient populations most likely to respond to this compound and for elucidating mechanisms of resistance, thereby guiding its optimal clinical development and application.
References
- 1. Tivozanib, a pan-VEGFR tyrosine kinase inhibitor for the potential treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regorafenib inhibits growth, angiogenesis and metastasis in a highly aggressive, orthotopic colon cancer model [cancer.fr]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of angiogenic and non-angiogenic targets by sorafenib in renal cell carcinoma (RCC) in a RCC xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Antibody-Drug Conjugates in the Treatment of B-cell Lymphomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent antibody-drug conjugates (ADCs) in various B-cell lymphoma subtypes: Polatuzumab vedotin, Inotuzumab ozogamicin, and Loncastuximab tesirine (B3181916). The information is intended for an audience with a background in oncology and drug development, aiming to provide a clear, data-driven comparison to inform research and clinical development decisions.
Introduction to Antibody-Drug Conjugates in Lymphoma Therapy
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent chemotherapy agent.[1][2] This approach allows for the direct delivery of a toxic payload to cancer cells while minimizing exposure to healthy tissues, thereby aiming to improve the therapeutic index.[2] In B-cell lymphomas, ADCs have emerged as a valuable treatment modality, particularly for patients with relapsed or refractory disease. This guide focuses on a comparative analysis of three such ADCs, each with a distinct target and cytotoxic payload.
Mechanism of Action
The fundamental mechanism of action for these ADCs involves binding to a specific antigen on the surface of B-cells, followed by internalization and the release of a cytotoxic payload, ultimately leading to apoptosis of the cancer cell.[1][3][4][5]
-
Polatuzumab vedotin targets CD79b, a component of the B-cell receptor.[1][3][6] Upon binding, it is internalized, and the linker is cleaved by lysosomal proteases, releasing the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][3] MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]
-
Inotuzumab ozogamicin is directed against CD22, a B-cell surface antigen.[4][5][7] After internalization, the acidic environment of the lysosome cleaves the linker, releasing N-acetyl-gamma-calicheamicin.[4][5][8] This potent agent causes double-strand DNA breaks, inducing cell cycle arrest and apoptosis.[4][5]
-
Loncastuximab tesirine targets CD19, another B-cell surface marker.[2][9][10] Following internalization, it releases its pyrrolobenzodiazepine (PBD) dimer payload, SG3199.[2][10] PBD dimers are highly potent DNA alkylating agents that form cross-links in the minor groove of DNA, leading to cell death.[2][9]
Below is a diagram illustrating the general mechanism of action for these antibody-drug conjugates.
Caption: General mechanism of action for antibody-drug conjugates.
Comparative Efficacy in Lymphoma Subtypes
The following tables summarize the clinical trial data for polatuzumab vedotin, inotuzumab ozogamicin, and loncastuximab tesirine in various B-cell lymphoma subtypes.
Table 1: Efficacy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)
| Drug | Target | Trial (Combination) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Polatuzumab vedotin | CD79b | GO29365 (with BR)[11][12] | 40% | 15% | 6.7 months | 11.8 months |
| Loncastuximab tesirine | CD19 | LOTIS-2 (monotherapy)[2][13] | 48.3% | 24.1% | 4.9 months | 9.5 months |
| Inotuzumab ozogamicin | CD22 | Phase 1/2 (monotherapy) | 15% (in DLBCL cohort) | - | - | - |
BR: Bendamustine and Rituximab (B1143277)
Table 2: Efficacy in Other B-cell Lymphomas
| Drug | Target | Lymphoma Subtype | Trial (Combination) | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Polatuzumab vedotin | CD79b | Follicular Lymphoma (FL) | GO29365 (with BR)[11] | No significant clinical improvement noted in short-term follow-up. | - |
| Loncastuximab tesirine | CD19 | Follicular Lymphoma (FL) | Phase 2 (with Rituximab)[14] | 97% | 80% |
| Loncastuximab tesirine | CD19 | Marginal Zone Lymphoma (MZL) | Phase 2 (monotherapy)[14] | 85% | 75% |
| Inotuzumab ozogamicin | CD22 | Follicular Lymphoma (FL) | Phase 2 (monotherapy) | 68% | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are summaries of the protocols for key studies cited.
Polatuzumab Vedotin: GO29365 (POLARGO) Study[12][15]
-
Study Design: A multicenter, open-label, Phase III study with a safety run-in stage and a randomized controlled trial stage.[15]
-
Patient Population: Adults with relapsed or refractory DLBCL who are ineligible for stem cell transplant.[15]
-
Treatment Arms:
-
Arm 1: Polatuzumab vedotin (1.8 mg/kg IV on Day 1) in combination with rituximab (375 mg/m² IV on Day 1), gemcitabine (B846) (1000 mg/m² IV on Day 2), and oxaliplatin (B1677828) (100 mg/m² IV on Day 2) (Pola-R-GemOx).[16]
-
Arm 2: Rituximab, gemcitabine, and oxaliplatin (R-GemOx) alone.[16]
-
-
Cycle Length: 21 days.[16]
-
Primary Endpoint: Overall survival.
Loncastuximab Tesirine: LOTIS-2 Study[13][17]
-
Study Design: A multicenter, open-label, single-arm Phase II study.[13]
-
Patient Population: Adults with relapsed or refractory DLBCL after two or more prior systemic therapies.[13]
-
Treatment: Loncastuximab tesirine administered intravenously over 30 minutes on Day 1 of each 21-day cycle.[13][17]
-
Dosing: 0.15 mg/kg for the first two cycles, followed by 0.075 mg/kg for subsequent cycles for up to one year.[13]
-
-
Primary Endpoint: Overall response rate.[17]
The workflow for a typical ADC clinical trial is illustrated below.
References
- 1. polivy.global [polivy.global]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inotuzumab Ozogamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polatuzumab vedotin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Inotuzumab Ozogamicin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison: KTX-951 and BTK Inhibitors in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of lymphoma treatment is rapidly evolving, with novel therapeutic strategies continually emerging. This guide provides a detailed, data-driven comparison of two distinct approaches: the novel PROTAC degrader, KTX-951, and the established class of Bruton's Tyrosine Kinase (BTK) inhibitors. While both hold promise in treating B-cell malignancies, their fundamental mechanisms of action, target patient populations, and stages of development differ significantly. This guide aims to provide an objective comparison to inform research and development efforts.
Executive Summary
Bruton's Tyrosine Kinase inhibitors have become a cornerstone in the management of various B-cell lymphomas by blocking the pro-survival signals of the B-cell receptor (BCR) pathway. In contrast, this compound represents a newer therapeutic modality, a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, Ikaros and Aiolos. This dual mechanism targets pathways crucial for the survival of lymphomas harboring specific genetic mutations, particularly in the MYD88 gene.
This comparison will delve into the preclinical data for this compound and the extensive clinical data available for BTK inhibitors, providing a clear overview of their respective performance profiles.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and BTK inhibitors lies in their mechanism of action. BTK inhibitors are small molecules that competitively bind to and inhibit the kinase activity of BTK, a critical enzyme in the BCR signaling cascade. This inhibition disrupts downstream signaling, leading to decreased B-cell proliferation and survival.
This compound, on the other hand, does not inhibit a protein's function but rather induces its complete degradation. As a PROTAC, this compound acts as a bridge between the target proteins (IRAK4, Ikaros, and Aiolos) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome.
Signaling Pathway Diagrams
Head-to-Head Data Comparison
Direct comparative clinical trial data between this compound and BTK inhibitors is not available, as this compound is in the preclinical stage of development. Therefore, this comparison is based on the available preclinical data for this compound and the extensive clinical trial data for various BTK inhibitors.
Table 1: Preclinical Profile of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | 3.5 nM | - | [1] |
| IRAK4 Degradation (DC50) | 13 nM | OCI-Ly10 | [1] |
| Ikaros Degradation (DC50) | 14 nM | OCI-Ly10 | [1] |
| Aiolos Degradation (DC50) | 13 nM | OCI-Ly10 | [1] |
| Cell Viability (IC50) | 35 nM | OCI-Ly10 CTG | [1] |
| In Vivo Efficacy | Durable and complete regressions | MYD88 mutant lymphoma xenografts | [2] |
| Oral Bioavailability (F%) | 22% (rat), 57% (dog) | - | [1] |
Table 2: Clinical Efficacy of Select BTK Inhibitors in Lymphoma
| Drug | Lymphoma Type | Trial Name (if specified) | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Ibrutinib (B1684441) | Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) (Treatment-Naïve) | RESONATE-2 | 92% | - | [3] |
| Acalabrutinib | CLL/SLL (Relapsed/Refractory) | - | 95% | 20% | [4] |
| Zanubrutinib | Follicular Lymphoma (Relapsed/Refractory) | ROSEWOOD | 69% (in combo with obinutuzumab) | - | [5] |
| Pirtobrutinib | Mantle Cell Lymphoma (Relapsed/Refractory) | BRUIN | 50% | 13% | [6] |
Note: The data presented for BTK inhibitors are from various clinical trials and may not be directly comparable due to differences in study design, patient populations, and lines of therapy.
Target Patient Populations and Resistance Mechanisms
BTK Inhibitors
BTK inhibitors have demonstrated broad efficacy across a range of B-cell malignancies. However, the development of resistance is a significant clinical challenge. The most common mechanism of resistance to first-generation covalent BTK inhibitors like ibrutinib is the acquisition of a C481S mutation in the BTK gene, which prevents the covalent binding of the drug.[2] Second-generation covalent inhibitors (acalabrutinib, zanubrutinib) and non-covalent inhibitors (pirtobrutinib) have been developed to overcome some of these resistance mechanisms.[2]
This compound
This compound is being developed for a more genetically defined patient population: lymphomas with activating mutations in the MYD88 gene. These mutations are highly prevalent in certain B-cell lymphomas, such as Waldenström's macroglobulinemia and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). By degrading IRAK4, a critical downstream effector of mutant MYD88 signaling, this compound offers a targeted approach for these malignancies. Furthermore, the simultaneous degradation of Ikaros and Aiolos may provide a synergistic anti-tumor effect and potentially overcome resistance mechanisms that might arise from targeting the IRAK4 pathway alone.
Experimental Protocols
PROTAC-Mediated Protein Degradation Assay (for this compound)
Objective: To determine the concentration of a PROTAC (e.g., this compound) required to degrade 50% of the target protein (DC50).
Methodology:
-
Cell Culture: Lymphoma cell lines (e.g., OCI-Ly10) are cultured under standard conditions.
-
Treatment: Cells are treated with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the target protein (e.g., IRAK4, Ikaros) and a loading control (e.g., GAPDH).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the levels of the target protein are normalized to the loading control.
-
DC50 Calculation: The percentage of protein degradation is plotted against the PROTAC concentration, and the DC50 value is calculated using non-linear regression analysis.
Clinical Trial Protocol for BTK Inhibitors (General Overview)
Objective: To evaluate the efficacy and safety of a BTK inhibitor in patients with a specific type of lymphoma.
Methodology:
-
Study Design: Typically a multi-center, open-label, single-arm (for early phase) or randomized, controlled (for later phase) study.
-
Patient Population: Patients with a confirmed diagnosis of the target lymphoma who meet specific inclusion and exclusion criteria (e.g., prior lines of therapy, performance status).
-
Treatment: Patients receive the BTK inhibitor at a specified dose and schedule until disease progression or unacceptable toxicity.
-
Efficacy Assessments: Tumor response is assessed at baseline and at regular intervals using imaging (e.g., CT scans) and other relevant measures according to standardized criteria (e.g., Lugano classification). The primary endpoint is often Overall Response Rate (ORR). Secondary endpoints may include Complete Response (CR) rate, Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety Assessments: Adverse events are monitored and graded throughout the study according to standard criteria (e.g., CTCAE).
-
Statistical Analysis: Efficacy and safety data are analyzed to determine the clinical benefit and risk profile of the BTK inhibitor.
Experimental Workflow Diagram
Future Perspectives and Conclusion
BTK inhibitors have undoubtedly revolutionized the treatment of B-cell lymphomas, offering a highly effective oral therapy for many patients. The development of next-generation BTK inhibitors continues to refine this therapeutic class, aiming to improve efficacy and reduce off-target toxicities.
This compound, as a representative of the emerging class of PROTAC degraders, offers a mechanistically distinct and highly targeted approach. Its dual degradation of IRAK4 and IMiD substrates holds the potential for deep and durable responses in genetically defined lymphoma subtypes, particularly those with MYD88 mutations. While still in early development, the preclinical data for this compound are promising and warrant further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. immunitybio.com [immunitybio.com]
- 4. crownbio.com [crownbio.com]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
Confirming the On-Target Effects of KTX-951: A Comparative Guide Using CRISPR-Based Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KTX-951, a novel IRAK4 and IMiD substrate degrader, with alternative therapeutic strategies. We detail how CRISPR-Cas9 technology can be employed to unequivocally validate the on-target effects of this compound and present supporting experimental data for its mechanism of action.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of two key therapeutic targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros and Aiolos (IMiD substrates). This dual activity is particularly relevant in the context of certain B-cell malignancies, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where both the IRAK4 signaling pathway and the survival functions of Ikaros and Aiolos are implicated in tumorigenesis.
On-Target Validation Using CRISPR-Cas9
CRISPR-Cas9 gene editing is a powerful tool for validating the mechanism of action of targeted therapies like this compound. By specifically knocking out the genes encoding the intended targets (IRAK4, IKZF1 for Ikaros, and IKZF3 for Aiolos), researchers can phenocopy the effects of the drug, thereby confirming that the observed cellular responses are indeed a result of engaging these specific targets.
Experimental Workflow for CRISPR-Based Target Validation of this compound
Performance Comparison of this compound and Alternatives
The following tables summarize the performance of this compound in comparison to other IRAK4-targeting and IMiD-modulating compounds.
Table 1: IRAK4 Degradation and Kinase Inhibition
| Compound | Mechanism of Action | Target | Cell Line | DC50 / IC50 (nM) | Reference |
| This compound | PROTAC Degrader | IRAK4 Degradation | OCI-Ly10 | 13 | [1][2] |
| KT-474 | PROTAC Degrader | IRAK4 Degradation | THP-1 | 8.9 | [3] |
| KT-474 | PROTAC Degrader | IRAK4 Degradation | Human PBMCs | 0.88 | [4] |
| PF-06650833 | Kinase Inhibitor | IRAK4 Kinase Inhibition | Human PBMCs (TNF release) | 2.4 | [5] |
Table 2: Ikaros and Aiolos Degradation
| Compound | Mechanism of Action | Target | Cell Line | DC50 (nM) | Reference |
| This compound | PROTAC Degrader | Ikaros Degradation | OCI-Ly10 | 14 | [1][2] |
| This compound | PROTAC Degrader | Aiolos Degradation | OCI-Ly10 | 13 | [1][2] |
| Lenalidomide (B1683929) | IMiD | Ikaros/Aiolos Degradation | T-cells | Time & concentration-dependent | [6][7][8] |
| Pomalidomide (B1683931) | IMiD | Ikaros/Aiolos Degradation | T-cells | More potent than Lenalidomide | [6][7][8] |
| Iberdomide (B608038) | CELMoD | Ikaros/Aiolos Degradation | SLE PBMCs (autoantibody inhibition) | ~10 (IC50) | [2][9] |
| Mezigdomide (B2442610) | CELMoD | Ikaros/Aiolos Degradation | Myeloma Cells | More potent than Iberdomide | [10] |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | OCI-Ly10 | CellTiter-Glo | 35 | [1][2] |
Signaling Pathway of this compound in MYD88-Mutant Lymphoma
This compound exerts its anti-tumor effects by simultaneously targeting two critical survival pathways in MYD88-mutant lymphomas.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Target Genes
-
sgRNA Design and Cloning : Design at least two single guide RNAs (sgRNAs) targeting early exons of IRAK4, IKZF1, and IKZF3 using a publicly available tool. Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production and Transduction : Co-transfect the sgRNA-Cas9 vector with packaging plasmids into HEK293T cells to produce lentiviral particles. Transduce the target lymphoma cell line (e.g., OCI-Ly10) with the lentivirus.
-
Selection and Single-Cell Cloning : Select for transduced cells using puromycin. Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal knockout cell lines.
-
Validation of Knockout :
-
Genomic DNA Analysis : Extract genomic DNA from expanded clones. Amplify the region targeted by the sgRNA and analyze for insertions/deletions (indels) by Sanger sequencing.
-
Western Blot : Confirm the absence of IRAK4, Ikaros, or Aiolos protein expression in the respective knockout clones by Western blot analysis.
-
Western Blot for Protein Degradation
-
Cell Lysis : Plate lymphoma cells and treat with a dose-range of this compound or alternative degraders for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the chemiluminescent signal using an imaging system.
-
Quantification : Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating : Seed lymphoma cells in opaque-walled 96-well plates at a predetermined optimal density.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or comparator compounds. Include a vehicle-only control.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure :
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis : Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value using non-linear regression analysis.[11][12][13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 11. OUH - Protocols [ous-research.no]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. ch.promega.com [ch.promega.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling KTX-951
Disclaimer: The following guidance is based on established best practices for handling potent, cytotoxic chemical agents in a laboratory setting. As KTX-951 is a fictional compound, these recommendations should be adapted based on a thorough risk assessment of any new compound's known or suspected properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds like this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to potent chemical compounds.[1] The selection of appropriate PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[2]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[2] Full respiratory protection is essential.[2] Double-gloving provides an extra barrier against contamination.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[2] Engineering controls (fume hood) are the primary means of protection.[2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure.[2] The specific procedure will dictate the level of containment needed.[2] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[2] |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | Protection against splashes and direct contact with concentrated cleaning agents and residual compound.[1] |
| Spill Cleanup | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | High risk of exposure to concentrated material. Requires the highest level of protection. |
Operational Plan: Handling this compound
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
1. Preparation:
-
Designate a specific handling area.[1]
-
Ensure proper ventilation, such as a chemical fume hood or a Class II Biological Safety Cabinet.[1][3]
-
Assemble all necessary equipment and PPE.[1]
-
Minimize the quantity of the compound handled.[1]
-
Review the Safety Data Sheet (SDS) if available.[1]
2. Handling:
-
Wear appropriate PPE at all times.[1]
-
Avoid skin and eye contact.[1]
-
Prevent aerosol generation.[1]
-
Use wet-wiping techniques for cleaning surfaces.[1]
-
Decontaminate all equipment after use.[1]
3. Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a step-by-step guide for the safe handling of a potent chemical compound.
-
Weighing: If weighing a solid, perform this task within a fume hood.[1] Use a disposable weigh boat.[1]
-
Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.[1]
-
Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.[1]
4. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
PPE: Doff PPE carefully to avoid self-contamination and dispose of it as hazardous waste.[2]
Disposal Plan for this compound
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[1]
| Waste Type | Disposal Procedure | Rationale |
| This compound Bulk Powder/Solutions | - Dispose of through a certified hazardous waste vendor.[2]- Ensure the container is compatible with the chemical.[2]- The label should clearly identify the contents as a potent compound.[2] | Prevents environmental contamination and ensures compliance with regulations. |
| Contaminated Labware (vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[2]- Label as "Hazardous Waste" with the name of the compound.[2] | Minimizes handling of contaminated items and prevents accidental exposure.[2] Do not overfill waste containers.[2] |
| Contaminated PPE (gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.[2]- Place in a sealed bag or container labeled as hazardous waste.[2] | Prevents secondary contamination of personnel and the laboratory environment. |
| Empty this compound Containers | - Triple rinse with a suitable solvent.[4]- Collect the first rinse as hazardous waste.[5]- Obliterate or remove all labels from the empty container before disposal.[1] | Ensures that trace amounts of the potent compound are not introduced into the regular waste stream. |
Spill Management
In the event of a spill, evacuate the area and alert others. Only trained personnel with appropriate PPE should clean up chemical spills.[6] For spills of potent powders, take special care not to aerosolize the dust particles while cleaning.[7]
-
Control the spill: Prevent the spread of dusts and vapors.[8]
-
Absorb the liquid: Use chemical spill pads or an appropriate absorbent material.[8][9]
-
Collect and contain: Scoop or sweep the residue and place it into a labeled, sealed plastic bag or container.[6][9]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.[7][10]
-
Dispose: All cleanup materials should be disposed of as hazardous waste.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. westlab.com [westlab.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. acs.org [acs.org]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
